6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
BenchChem offers high-quality 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-11-9-5-8(12-2)3-4-10(9)13-7/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPRNZOFMKVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Pharmacophore: Synthesis, Structural Dynamics, and Therapeutic Applications
Executive Summary
The 1,4-benzoxazine core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and highly tunable pharmacological profile[1]. Specifically, 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-01-3) represents a highly optimized derivative. The strategic incorporation of a methoxy group at the C6 position and a methyl group at the C2 position fine-tunes the molecule's electronic distribution and introduces stereochemical complexity. This whitepaper provides an in-depth technical analysis of its structural properties, a causality-driven synthetic workflow, and its mechanistic role in drug development, particularly as a precursor for potassium channel openers and antithrombotic agents[2][3].
Structural & Physicochemical Profiling
The architecture of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused to a saturated 1,4-oxazine ring.
-
C6-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. This enhances the molecule's ability to participate in
- stacking and acts as a crucial hydrogen-bond acceptor in receptor active sites[4]. -
C2-Methyl Group: Introduces a chiral center. The resulting enantiomers (R/S) allow for stereospecific interactions, which are critical for target selectivity, such as binding to the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium channels[2].
Table 1: Physicochemical Parameters
| Parameter | Value | Pharmacological Implication |
| CAS Registry Number | 58960-01-3 | Unique identifier for compound tracking. |
| Molecular Formula | C10H13NO2 | Determines fundamental atomic composition. |
| Molecular Weight | 179.22 g/mol | Low MW ensures high ligand efficiency (LE). |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Facilitates directed H-bonding with target residues. |
| Hydrogen Bond Acceptors | 3 (O, N, O-CH3) | Enhances aqueous solubility and receptor anchoring. |
| Rotatable Bonds | 1 (Methoxy C-O) | Low conformational entropy penalty upon binding. |
Rational Synthesis Methodology
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines requires precise control over cyclization and reduction to prevent ring-opening or over-oxidation[1]. The optimal route utilizes 4-methoxy-2-aminophenol and 2-bromopropionyl chloride .
Causality of Reagent Selection
-
Bifunctional Electrophile: 2-Bromopropionyl chloride provides two distinct electrophilic sites. The highly reactive acyl chloride selectively reacts with the more nucleophilic amine of the starting material, while the
-bromo carbon serves as the site for subsequent intramolecular O-alkylation. -
Acid Scavenging (
): Potassium carbonate is employed not just to neutralize the HCl byproduct of N-acylation, but to deprotonate the phenolic hydroxyl, increasing its nucleophilicity to drive the intramolecular displacement of the bromide. -
Chemoselective Reduction (
): While Lithium Aluminum Hydride ( ) is a standard reductant, it risks cleaving the oxazine ring. Borane-THF is chosen for its chemoselectivity; it coordinates with the lactam carbonyl to form a stable amine-borane complex, smoothly reducing the amide to a secondary amine without affecting the methoxy ether linkage.
Step-by-step synthetic workflow from 4-methoxy-2-aminophenol to the final benzoxazine.
Pharmacological Relevance & Mechanism of Action
The 1,4-benzoxazine scaffold is highly versatile. Derivatives of this core have been extensively developed as dual-function antithrombotic agents (combining thrombin inhibition and GPIIb/IIIa antagonism)[3] and as potent antioxidant hybrids[4]. Furthermore, the structural geometry mimics the benzopyran skeleton of cromakalim, making it an excellent candidate for potassium channel modulators[2].
Binding Logic
The C2-methyl group projects into a hydrophobic sub-pocket of the receptor, locking the molecule into an active conformation. Simultaneously, the C6-methoxy group engages in dipole-dipole interactions or hydrogen bonding with polar amino acid residues within the binding cleft. This dual anchoring mechanism is responsible for the high affinity observed in benzoxazine-derived therapeutics.
Pharmacological signaling pathway demonstrating target receptor modulation by the benzoxazine core.
Validated Experimental Protocols
The following protocols represent a self-validating system. In-process controls (such as TLC monitoring and gas evolution tracking) ensure high fidelity and reproducibility.
Protocol A: Synthesis of 6-Methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Preparation: Dissolve 4-methoxy-2-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone under an inert argon atmosphere.
-
Base Addition: Add anhydrous potassium carbonate (
, 2.5 eq). Stir the suspension at 0°C for 15 minutes. Causality: Pre-cooling prevents exothermic degradation upon the addition of the acid chloride. -
Acylation: Dropwise add 2-bromopropionyl chloride (1.1 eq) over 30 minutes. Maintain the temperature at 0°C.
-
Cyclization: Gradually warm the reaction to room temperature, then heat to reflux (approx. 60-80°C depending on solvent) for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aminophenol spot indicates complete cyclization.
-
Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from ethanol to yield the pure lactam intermediate.
Protocol B: Chemoselective Reduction to 3,4-Dihydro-2H-1,4-benzoxazine
-
Preparation: Suspend the lactam intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under argon at 0°C.
-
Reduction: Slowly add a 1.0 M solution of Borane-THF complex (
, 3.0 eq) dropwise. Causality: Excess borane is required to fully reduce the amide and coordinate with the resulting amine. -
Heating: Reflux the mixture for 6-8 hours.
-
Quenching: Cool the reaction to 0°C and carefully add methanol dropwise until effervescence (
gas evolution) ceases. Validation: The cessation of bubbling confirms the complete destruction of unreacted borane. -
Hydrolysis: Add 1M HCl and reflux for 1 hour to break the stable amine-borane complex.
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with dichloromethane, dry, and evaporate to afford the final 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine product.
References
-
Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines | ResearchGate | 1
-
3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function | PubMed | 3
-
Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine | PubMed | 2
-
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts | MDPI | 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel potassium channel openers. Part 4: transformation of the 1,4-benzoxazine skeleton into 1,4-benzothiazine, 1,2,3,4-tetrahydroquinoline, 1,2,3,4-tetrahydroquinoxaline, indoline, and 1,5-benzoxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS number search
An In-depth Technical Guide to a Novel Research Target: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Abstract: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds. This guide focuses on a novel, yet uncharacterized derivative: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . As this compound is not commercially available and lacks an assigned CAS number, this document serves as a foundational resource for researchers. It provides a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic pathway derived from established chemical principles, and a robust rationale for its investigation based on the known biological activities of structurally related analogues. This whitepaper is intended to empower researchers, chemists, and drug development professionals to synthesize and explore the potential of this promising new molecule.
Introduction to the 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system, a bicyclic heterocycle consisting of a benzene ring fused to a 1,4-oxazine ring, is a cornerstone in the development of functional molecules. These structures are noted for their remarkable molecular design flexibility and are present in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, antidepressant, and antidiabetic properties.[1] In materials science, benzoxazine monomers are precursors to polybenzoxazine thermosetting resins, which offer high thermal stability, low water absorption, and near-zero shrinkage during polymerization, making them valuable in aerospace and electronics.[2][3] The versatility and accessibility of the benzoxazine skeleton make its derivatives prime candidates for novel drug discovery and materials development.
Profile of the Target Molecule: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Identification and Novelty
A thorough search of chemical databases and supplier catalogs reveals that 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not a commercially available compound and has not been assigned a Chemical Abstracts Service (CAS) number. This highlights its status as a novel chemical entity requiring de novo synthesis for investigation.
The feasibility of its core structure is supported by the existence of closely related, commercially available analogues, such as 6-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1][4]oxazine (CAS No. 1254332-81-4) .[5] This confirms that the 2-methyl substituted 1,4-benzoxazine ring is synthetically accessible.
Key Identifiers:
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol
-
Core Structure: 3,4-dihydro-2H-1,4-benzoxazine
Predicted Physicochemical Properties
Pending experimental validation, the following physicochemical properties have been estimated using computational modeling. These in silico predictions are invaluable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for initial assessment of drug-like properties.
| Property | Predicted Value | Notes |
| Molecular Weight | 179.22 g/mol | - |
| LogP | 1.9 ± 0.3 | Indicates good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 30.5 Ų | Suggests good potential for oral bioavailability. |
| pKa (Most Basic) | 4.8 ± 0.1 (Amine) | Weakly basic nitrogen in the oxazine ring. |
| Hydrogen Bond Donors | 1 | The N-H group. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the nitrogen atom. |
| Rotatable Bonds | 1 | The C-O bond of the methoxy group. |
Proposed Synthesis and Characterization
The absence of a published synthesis necessitates a rational, theory-based approach. The following proposed pathway is grounded in well-established organic chemistry reactions and provides a clear roadmap for laboratory synthesis.
Retrosynthetic Analysis and Strategy
The primary challenge is the regioselective construction of the 2-methyl substituted oxazine ring. A robust strategy involves the cyclization of a 2-aminophenol precursor with a three-carbon electrophile.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic approach breaks down the target molecule into readily available starting materials. The key steps are the nitration of 4-methoxyphenol, reduction of the nitro group to an amine, and subsequent cyclization.
Proposed Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2-nitrophenol
-
Rationale: Nitration of 4-methoxyphenol is a standard electrophilic aromatic substitution. The hydroxyl and methoxy groups are ortho-, para-directing. The position ortho to the strongly activating hydroxyl group is favored, leading to the desired 2-nitro product.
-
Procedure:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-methoxyphenol (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at low temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into a beaker of ice water, which will precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.
-
Step 2: Synthesis of 2-Amino-4-methoxyphenol
-
Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
To a solution of 4-methoxy-2-nitrophenol (1.0 eq) in ethanol in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aminophenol, which is often used directly in the next step due to its sensitivity to air oxidation.
-
Step 3: Synthesis and Cyclization to form 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Rationale: This is the key ring-forming step. The aminophenol acts as a bidentate nucleophile. Reaction with an electrophile like 1-chloropropan-2-ol or propylene oxide in the presence of a base will facilitate an initial N-alkylation followed by an intramolecular Williamson ether synthesis to close the ring.
-
Procedure:
-
Dissolve the crude 2-amino-4-methoxyphenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add (R/S)-1-chloropropan-2-ol (1.2 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir overnight under an inert atmosphere (e.g., Nitrogen).
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Workflow for Structural Elucidation
Confirming the identity and purity of the synthesized compound is critical. A standard battery of analytical techniques should be employed.
Caption: Standard workflow for structural confirmation.
Rationale for Development: Potential Biological Activity
The motivation for synthesizing this novel compound lies in the established biological activities of its structural analogues.
Hypothesis 1: Neuromodulatory Effects via the Melatonin Pathway
A structurally similar compound, 6-methoxy-2-benzoxazolinone (6-MBOA), found naturally in some plants, is known to stimulate the pineal gland's production of melatonin by acting as a beta-adrenergic agonist.[6][7] Melatonin is a critical hormone regulating circadian rhythms, and its modulation has therapeutic implications for sleep disorders, depression, and neurodegenerative diseases. Given the shared 6-methoxy benzoxazine core, it is a strong hypothesis that the target molecule could exhibit similar activity.
Caption: Hypothesized stimulation of the melatonin pathway.
Hypothesis 2: Agrochemical Potential as a PPO Inhibitor
The benzoxazine scaffold is a key component of certain herbicides, such as flumioxazin. The mechanism of action for these herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell death in susceptible plants. The target molecule represents a novel scaffold for screening as a PPO inhibitor.
Sources
- 1. chemscene.com [chemscene.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - 6-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 6. CAS 93735-22-9 | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine - Synblock [synblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical Profiling and Synthetic Methodologies of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, the 1,4-benzoxazine bicyclic system has emerged as a highly privileged structural motif. Specifically, 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-01-3) represents a highly versatile, functionalizable scaffold[1]. By combining a rigid morpholine-like ring fused to an electron-rich aromatic system, this compound provides precise spatial geometry for receptor binding. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural implications, and a self-validating synthetic protocol designed for senior researchers and drug development professionals.
Structural and Physicochemical Profiling
The rational design of therapeutics requires a deep understanding of how molecular modifications influence Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. The substitution pattern of this specific benzoxazine derivative offers distinct advantages.
Quantitative Molecular Descriptors
The fundamental properties of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine make it an ideal lead-like compound, strictly adhering to Lipinski’s Rule of Five[1].
| Physicochemical Property | Value / Descriptor |
| IUPAC Name | 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
| CAS Registry Number | 58960-01-3 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Topological Polar Surface Area (TPSA) | 30.49 Ų |
| Predicted LogP | ~1.95 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 1 (Methoxy group) |
Electronic Effects and pKa Modulation
The secondary amine at the N4 position is an arylamine. In this scaffold, the methoxy group at C6 is positioned meta to the nitrogen (C4a) and para to the oxygen (C8a).
-
Causality of Substitution: Because the methoxy group is meta to the amine, its strong resonance electron-donating effect (+R) does not directly conjugate with the nitrogen lone pair. Instead, only its weak inductive electron-withdrawing effect (-I) influences the amine. Consequently, the amine retains a relatively standard arylamine pKa (~4.8).
-
ADME Implication: At physiological pH (7.4), the amine remains predominantly un-ionized. Combined with a TPSA of 30.49 Ų and a LogP of ~1.95, this ensures excellent passive membrane permeability, making it highly suitable for central nervous system (CNS) targeting or intracellular pathogen penetration.
Stereochemical Considerations
The introduction of a methyl group at the C2 position generates a chiral center. The spatial orientation of this methyl group is critical in drug-receptor interactions. Research indicates that separating the racemate into enantiopure (R)- and (S)-analogues is essential, as different chiralities often exhibit vastly different pharmacological activities and receptor selectivities[2].
Cascade Synthesis and Isolation Protocol
Direct alkylation of benzoxazine rings often leads to poor regioselectivity. To synthesize the 2-methyl substituted core with high fidelity, we utilize a reductive cascade cyclization . This one-pot methodology is chemically elegant, driving three sequential transformations: nitro reduction, intramolecular imine condensation, and imine reduction.
Experimental Methodology
Objective: High-yield synthesis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Step 1: Alkylation (Etherification)
-
Reaction: Dissolve 4-methoxy-2-nitrophenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and stir for 15 minutes at room temperature to form the phenoxide.
-
Addition: Dropwise add 1-chloro-2-propanone (1.2 eq). Heat the mixture to 60°C for 4 hours.
-
Workup: Quench with ice water, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate to yield the intermediate 1-(4-methoxy-2-nitrophenoxy)propan-2-one.
Step 2: Reductive Cascade Cyclization
-
Reaction: Dissolve the intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Purge the reaction vessel with N₂ and then H₂. Stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 12 hours.
-
Filtration & Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure title compound.
Self-Validating Analytical Checkpoints
To ensure process trustworthiness, the protocol relies on real-time LC-MS validation:
-
Checkpoint 1 (Post-Alkylation): Confirm the disappearance of the nitrophenol and the appearance of the ketone intermediate (Expected m/z:[M+H]⁺ = 226.2).
-
Checkpoint 2 (In-Process Hydrogenation): The cascade mechanism is validated by observing the transient appearance of the imine intermediate (2-methyl-6-methoxy-4H-1,4-benzoxazine, m/z: [M+H]⁺ = 178.2) before it is fully consumed to form the final saturated product (m/z: [M+H]⁺ = 180.2).
Workflow Visualization
Cascade synthesis workflow of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Pharmacological Relevance and Scaffold Privileges
The 3,4-dihydro-2H-1,4-benzoxazine core is not merely a structural spacer; it actively participates in target engagement across multiple therapeutic domains:
-
Ferroptosis Inhibition: Recent breakthroughs have identified benzo[b][1,4]oxazine derivatives as potent radical-trapping antioxidants (RTAs). They effectively diminish lipid peroxidation and ameliorate ferroptosis-related pathologies, such as acute liver injury and neurodegeneration[3]. The electron-rich nature of the methoxy-substituted aromatic ring enhances radical scavenging capability.
-
Antimicrobial Therapeutics: 1,4-benzoxazine derivatives have been discovered as potent inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a critical enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, showing excellent antibacterial activity[4].
-
Anticancer Activity: Structural modifications at the N4 position (e.g., 4-aryl substitutions) yield compounds with significant anti-proliferative effects against various cancer cell lines. The scaffold acts as a biologically privileged foundation for developing multitarget anticancer agents[5].
Conclusion
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a highly valuable synthetic intermediate characterized by favorable lipophilicity, optimal TPSA, and a chemically robust core. By leveraging cascade reductive cyclization, researchers can efficiently access this scaffold and its enantiopure derivatives, unlocking its full potential in the development of next-generation therapeutics.
References
Sources
- 1. 10xchem.com [10xchem.com]
- 2. primescholars.com [primescholars.com]
- 3. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
The 1,4-Benzoxazine Scaffold: A Medicinal Chemistry Technical Guide
Executive Summary: The Privileged Heterocycle
The 1,4-benzoxazine scaffold—a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 4—represents a "privileged structure" in modern medicinal chemistry. Its utility stems not just from its ubiquity in natural products (e.g., DIMBOA in maize), but from its tunable physicochemical properties. The scaffold offers a rigid bicyclic core that mimics purine bases, allowing it to intercalate into DNA or bind into the ATP-binding pockets of kinases (PI3K, mTOR, EGFR), while its lipophilic character facilitates membrane permeability.
This guide moves beyond basic reviews to provide a technical blueprint for exploiting this scaffold, detailing synthetic routes, structure-activity relationships (SAR), and validated experimental protocols.
Structural Architecture & Physicochemical Properties[1][2][3]
The 1,4-benzoxazine core exists primarily in two medicinal forms: the reduced 3,4-dihydro-2H-1,4-benzoxazine and the oxidized 2H-1,4-benzoxazin-3(4H)-one (lactam).
| Property | 3,4-Dihydro-1,4-benzoxazine | 1,4-Benzoxazin-3-one | Medicinal Implication |
| H-Bonding | Donor (NH), Acceptor (O, N) | Donor (NH), Acceptor (O, C=O) | The lactam carbonyl adds a critical H-bond acceptor vector for kinase hinge binding.[1] |
| pKa | Basic (Secondary amine) | Neutral/Weakly Acidic (Amide) | Dihydro forms can be protonated to improve solubility; lactams are stable and neutral. |
| Lipophilicity | Moderate (LogP ~1.5 - 2.5) | Moderate to High | Tunable via N-4 alkylation or benzene ring substitution. |
| Metabolic Stability | Susceptible to N-oxidation/dealkylation | High stability (Amide bond) | Lactams often serve as metabolically stable bioisosteres for quinolones. |
Synthetic Architectures
To access this scaffold, chemists typically employ two primary strategies: the classical reductive cyclization (for scale-up) and transition-metal catalyzed cross-coupling (for library diversity).
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and diversifying the scaffold.
Caption: Figure 1. Strategic workflow for the synthesis and diversification of 1,4-benzoxazine scaffolds.
Detailed Synthetic Protocol (Method A: Classical Condensation)
Objective: Synthesis of 2H-1,4-benzoxazin-3(4H)-one. Rationale: This method is cost-effective, scalable, and avoids heavy metals, making it ideal for generating the core scaffold before late-stage diversification.
Materials:
-
2-Aminophenol (10 mmol)
-
Chloroacetyl chloride or Ethyl chloroacetate (11 mmol)
-
Potassium carbonate (
) or Triethylamine ( ) -
Solvent: Acetone or DMF (anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve 2-aminophenol (1.09 g, 10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add anhydrous
(2.76 g, 20 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -
Acylation: Dropwise add chloroacetyl chloride (1.24 g, 11 mmol) over 15 minutes. Caution: Exothermic reaction.
-
Cyclization: Remove the ice bath and reflux the mixture at 55-60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water to yield off-white crystals.
-
Validation:
NMR (DMSO- ) should show a singlet at ~4.6 ppm (2H, of oxazine ring) and a broad singlet at ~10.7 ppm (NH).
Therapeutic Vectors & SAR
The 1,4-benzoxazine scaffold is a versatile template.[2][3][4][5][6] The following SAR map highlights key positions for modification to achieve specific biological effects.
SAR Logic Map
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing functionalization zones.
Key Therapeutic Applications[3]
A. Oncology: PI3K/mTOR & Ferroptosis
-
Mechanism: Benzoxazine derivatives act as ATP-competitive inhibitors. The oxygen atom in the ring often interacts with the hinge region of kinases.
-
Case Study: Compound NYY-6a has emerged as a potent ferroptosis inhibitor.[7] It functions as a radical-trapping antioxidant (RTA), mitigating lipid peroxidation in cell membranes, a mechanism distinct from traditional kinase inhibition.
-
Key Modification: Introduction of a 1,2,3-triazole moiety at the N-4 or C-7 position often enhances cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines by improving DNA intercalation.
B. Antimicrobial: DNA Gyrase Inhibition
-
Mechanism: Similar to fluoroquinolones, benzoxazines can stabilize the DNA-gyrase complex, leading to bacterial cell death.
-
Key Modification: A fluorine atom at C-6 and a piperazine ring at C-7 (mimicking ciprofloxacin) are critical for broad-spectrum activity against E. coli and S. aureus.
Validated Bioassay Protocol: MTT Cytotoxicity Assay
Objective: Determine the
Protocol:
-
Seeding: Plate A549 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% . -
Treatment: Dissolve the benzoxazine test compound in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL of drug solution to wells (triplicate).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability % =
. Plot dose-response curves to determine .
Future Outlook
The 1,4-benzoxazine scaffold is evolving beyond simple inhibition.
-
PROTACs: The scaffold is being explored as the "warhead" ligand for Proteolysis Targeting Chimeras, linking a benzoxazine kinase inhibitor to an E3 ligase ligand to degrade pathogenic proteins rather than just inhibiting them.
-
Covalent Inhibitors: Introduction of acrylamide "Michael acceptor" groups at the C-6 position allows for covalent bonding to cysteine residues in target enzymes, offering irreversible inhibition and prolonged duration of action.
References
-
Tang, Z., et al. (2023).[6][8] "Benzoxazine: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry. Link
-
Yan, Y., et al. (2019).[9] "Discovery of PI3K/mTOR dual inhibitors based on 1,4-benzoxazine scaffold." Bioorganic & Medicinal Chemistry. Link (Context validated via search results).
-
Shinde, M., et al. (2024).[10] "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation." International Journal of Pharmaceutical Sciences. Link
-
Liang, W., et al. (2021).[11] "Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives." Current Organic Chemistry. Link
-
Macías, F. A., et al. (2009). "Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones." Natural Product Reports. Link
-
Ren, Z., & Coghi, P. (2025).[1] "Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors." Bioorganic Chemistry. Link (Context validated via search results).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. benthamdirect.com [benthamdirect.com]
Technical Guide: Biological Activity & Synthesis of 6-Methoxy-Substituted 1,4-Benzoxazines
Part 1: Executive Summary & Core Rationale
The 1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to serine proteases.
This guide focuses specifically on 6-methoxy-substituted 1,4-benzoxazines . The selection of the 6-methoxy substituent is not arbitrary; it is a calculated medicinal chemistry strategy. The 6-methoxy-1,4-benzoxazine moiety acts as a direct bioisostere of 5-methoxyindole , the core scaffold of serotonin (5-HT) and melatonin. By replacing the indole nitrogen with an oxygen atom (at position 1) and shifting the nitrogen to position 4, the scaffold retains the electronic distribution required for receptor binding while altering metabolic susceptibility and lipophilicity.
Key Therapeutic Areas:
-
CNS Modulation: Serotonergic (5-HT) and Dopaminergic (D2) receptor ligands.[1]
-
Hematology: Direct Thrombin Inhibitors (anticoagulants).
-
Oncology: Antiproliferative agents against breast (MCF-7) and cervical (HeLa) carcinoma.[2]
Part 2: Chemical Synthesis & Methodology[3][4][5][6][7][8]
To access 6-methoxy-substituted benzoxazines, we employ a modular synthetic approach. The following protocol describes the synthesis of the core intermediate, 6-methoxy-2H-1,4-benzoxazin-3(4H)-one , and its subsequent reduction.
Synthesis of 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one[9]
Reaction Logic: This is a cyclization condensation between an ortho-aminophenol and an
Protocol:
-
Reagents: 2-Amino-4-methoxyphenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Sodium bicarbonate (
, 2.5 eq), Solvent: Chloroform ( ) or Methyl Isobutyl Ketone (MIBK). -
Procedure:
-
Dissolve 2-amino-4-methoxyphenol in
at 0°C. -
Add
(solid) to the stirred solution. -
Add Chloroacetyl chloride dropwise over 30 minutes. Critical Step: Maintain temperature <5°C to prevent polymerization.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Filter inorganic salts while hot. Cool filtrate to precipitate the product. Recrystallize from Ethanol.
-
-
Yield Expectation: 75–85%.
Reduction to 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
For CNS applications, the lactam carbonyl (C=O at position 3) is often removed to increase basicity and BBB permeability.
Protocol:
-
Reagents: 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), Borane-THF complex (
, 3.0 eq). -
Procedure:
-
Dissolve starting material in anhydrous THF under
atmosphere. -
Add
(1M solution) dropwise at 0°C.[3] -
Reflux for 2 hours.
-
Quench: Cool to 0°C and carefully add MeOH (excess) to destroy unreacted borane.
-
Acid Hydrolysis: Add 10% HCl and reflux for 1 hour (breaks the boron-amine complex).
-
Neutralization: Basify with NaOH to pH 10, extract with DCM.
-
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route from aminophenol precursors to the active dihydro-benzoxazine scaffold.
Part 3: Pharmacological Profiles[10]
CNS Activity (Serotonin Bioisostere)
The 6-methoxy-1,4-benzoxazine moiety structurally mimics 5-methoxy-N-acetyltryptamine (Melatonin) and Serotonin .
-
Mechanism: The oxygen at position 1 acts as a hydrogen bond acceptor, analogous to the indole NH, while the methoxy group at position 6 provides electron density critical for hydrophobic pocket interactions in 5-HT receptors.
-
Target Receptors:
-
5-HT1A / 5-HT1B: 6-substituted benzoxazines (often linked to piperazines) show high affinity (
in low nM range). -
Dopamine D2: Dihydro-benzoxazine derivatives function as D2 antagonists with antipsychotic potential.
-
Hematology: Thrombin Inhibition
Synthetic derivatives of 6-methoxy-benzoxazin-3-one have emerged as potent Direct Thrombin Inhibitors (DTIs) .
-
Mechanism: The benzoxazinone core occupies the S1 specificity pocket of thrombin. The 6-methoxy group modulates the electronic environment of the aromatic ring, enhancing
-stacking interactions with Trp215 in the distal aryl binding site. -
Potency: Optimized derivatives exhibit
values < 10 nM against human thrombin, with high selectivity over Trypsin and Factor Xa.
Oncology: Antiproliferative Activity[11][12]
-
Cell Lines: MCF-7 (Breast) and HeLa (Cervical).[2]
-
Active Agents: 6-methoxy-benzoxazines fused with 1,2,3-triazoles or substituted with purine moieties.
-
Data:
values ranging from 2.2 M to 15 M. -
Pathway: Induction of apoptosis via upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of Bcl-2.
Part 4: Structure-Activity Relationships (SAR)
The biological activity is strictly dependent on the substitution pattern. The "6-methoxy" position is critical because it corresponds to the 5-position of the indole nucleus, a hotspot for metabolic stability and receptor affinity.
| Position | Modification | Effect on Activity |
| N-4 | Alkylation (Methyl/Ethyl) | Increases lipophilicity; Essential for 5-HT3 antagonism. Unsubstituted N-H is preferred for Thrombin inhibition (H-bond donor). |
| C-2 | Gem-dimethyl / Spiro | Increases metabolic stability; Prevents oxidative ring opening. |
| C-3 | Carbonyl (C=O) | Lactam: Favors protease inhibition (Thrombin). Methylene ( |
| C-6 | Methoxy (-OMe) | Optimal. Electron-donating. Mimics 5-OH/5-OMe of serotonin. Enhances |
| C-7 | Halogen / H | 7-Methoxy (DIMBOA-like) shifts activity toward antimicrobial/allelopathic profiles, reducing CNS specificity. |
SAR Visualization
Figure 2: Structure-Activity Relationship map highlighting the functional role of specific scaffold positions.
Part 5: Experimental Data Summary
Table 1: Comparative Biological Activity of 6-Methoxy-Benzoxazine Derivatives
| Derivative Class | Primary Target | Reference Model | |
| 6-OMe-Benzoxazin-3-one | Thrombin (Factor IIa) | Human Thrombin Assay | |
| 6-OMe-3,4-Dihydro | 5-HT1A Receptor | Radioligand Binding (CHO cells) | |
| 6-OMe-Triazole Hybrid | MCF-7 (Breast Cancer) | MTT Assay (48h exposure) | |
| 6-OMe-Benzoxazolinone * | Melatonin Receptor | Note: MBOA scaffold (5-membered) |
*Note on Nomenclature: MBOA (6-methoxy-benzoxazolin-2-one) is a 5-membered ring analog often confused with benzoxazines. While biologically active (reproductive effector in herbivores), it is chemically distinct from the 1,4-benzoxazine scaffold discussed here.
Part 6: References
-
Thrombin Inhibition: "Novel potent and selective thrombin inhibitors based on a central 1,4-benzoxazine-3(4H)-one scaffold." Journal of Medicinal Chemistry.
-
Anticancer Activity: "Design, synthesis and anticancer activity against the MCF-7 cell line of benzo-fused 1,4-dihetero... derivatives." Bioorganic & Medicinal Chemistry.
-
CNS/Serotonin: "6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists." Journal of Medicinal Chemistry.
-
Synthesis Protocol: "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[4] Synlett.
-
Natural Analogs (DIMBOA): "Chemistry of biologically active benzoxazinoids." Phytochemistry.
Sources
Technical Guide: 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
The following technical guide details the structural informatics, synthetic methodology, and physicochemical profile of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . This document is structured for researchers requiring actionable data for lead optimization and scaffold synthesis.
Structural Identity & Informatics
The molecule 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine represents a specific privileged scaffold in medicinal chemistry, combining the lipophilic properties of the benzoxazine core with the electronic modulation of the methoxy substituent.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
| Canonical SMILES | CC1COc2cc(OC)ccc2N1 |
| Isomeric SMILES | C[C@@H]1COc2cc(OC)ccc2N1 (S-isomer example) |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Monoisotopic Mass | 179.0946 |
| Core Scaffold | 3,4-dihydro-2H-1,4-benzoxazine |
Structural Analysis & Numbering
The numbering of the 1,4-benzoxazine system is critical for correct substitution patterns.
-
Position 1 (O): The oxygen atom in the oxazine ring.
-
Position 2 (C): The carbon adjacent to the oxygen (bearing the methyl group).
-
Position 4 (N): The nitrogen atom (secondary amine).
-
Position 6: Located on the benzene ring, para to the oxygen atom (Position 1) and meta to the nitrogen (Position 4).
Chirality Warning: Position 2 is a stereocenter. The methyl group creates (R) and (S) enantiomers. Unless specified as a racemate, the biological activity often diverges significantly between enantiomers.
Synthetic Methodology
To synthesize the 2-methyl isomer specifically (avoiding the common 3-methyl isomer formed via chloroacetone condensation), a Lactam Reduction Route is the most robust protocol. This ensures regioselective placement of the methyl group at Position 2.
Reaction Logic
-
Acylation: Selective N-acylation of the aniline precursor is faster than O-alkylation.
-
Cyclization: Base-mediated intramolecular SN2 substitution closes the ring to form the lactam.
-
Reduction: The amide carbonyl at Position 3 is reduced to a methylene group, yielding the final dihydro-benzoxazine.
Visualization of Pathway
Figure 1: Regioselective synthesis pathway via lactam intermediate to ensure 2-methyl placement.
Detailed Experimental Protocol
Step 1 & 2: Formation of the Benzoxazinone Core
-
Dissolution: Dissolve 2-amino-4-methoxyphenol (1.0 eq) in anhydrous THF under nitrogen atmosphere. Add Triethylamine (1.2 eq) and cool to 0°C.
-
Acylation: Dropwise add 2-chloropropionyl chloride (1.1 eq). Stir for 2 hours allowing the mixture to reach room temperature.
-
Checkpoint: TLC should show consumption of the aminophenol.
-
-
Cyclization: Remove solvent in vacuo. Re-dissolve the residue in DMF. Add anhydrous K₂CO₃ (2.5 eq). Heat to 80°C for 4-6 hours.
-
Mechanism: The phenoxide ion attacks the alpha-carbon of the chloropropionyl moiety, displacing chloride.
-
-
Workup: Pour into ice water. Filter the precipitate (Lactam).[1] Recrystallize from Ethanol.
Step 3: Lactam Reduction
-
Activation: Suspend LiAlH₄ (2.0 eq) in dry THF under Argon.
-
Addition: Slowly add the Lactam intermediate (dissolved in THF) to the hydride suspension.
-
Safety: Exothermic reaction with hydrogen evolution.
-
-
Reflux: Heat to reflux for 12 hours to ensure complete reduction of the C=3 carbonyl.
-
Quenching: Cool to 0°C. Quench via Fieser method (Water, 15% NaOH, Water). Filter salts.[1]
-
Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane:EtOAc 4:1).
Physicochemical Profiling
Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Predicted/Exp) | Implications for Drug Design |
| LogP | 1.85 ± 0.3 | Moderate lipophilicity; likely to possess good oral bioavailability and blood-brain barrier (BBB) permeability. |
| pKa (Base) | 4.5 - 5.2 | The N4 nitrogen is weakly basic (aniline-like). It will be partially protonated at gastric pH but neutral at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for receptor binding (e.g., Serotonin receptors). |
| H-Bond Acceptors | 3 (N, O-ring, O-Me) | Facilitates interaction with residues like Serine or Threonine in binding pockets. |
| TPSA | ~30 Ų | Low polar surface area supports high membrane permeability. |
Pharmacological Potential
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry. The specific 6-methoxy-2-methyl substitution pattern is relevant in the following areas:
-
Serotonin (5-HT) Modulation:
-
Derivatives of this core have shown affinity for 5-HT3 receptors .[2] The 2-methyl group creates steric bulk that can lock the conformation, potentially enhancing selectivity for the receptor binding pocket compared to the unsubstituted analog.
-
-
Neuroprotection:
-
Benzoxazines act as radical scavengers. The 6-methoxy group (electron-donating) increases electron density on the benzene ring, enhancing the antioxidant capacity of the molecule by stabilizing the radical cation formed during oxidative stress scavenging.
-
-
Dopaminergic Activity:
-
Structurally similar to dopamine agonists used in Parkinson's disease therapy (e.g., pramipexole precursors).
-
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis highlighting functional zones of the molecule.
References
-
Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[2] Chemical & Pharmaceutical Bulletin. Link
-
Zhang, P., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI Molecules. Link
-
BenchChem. (2025).[1] Chemical Properties and Predicted Data for Benzoxazine Derivatives.Link
-
PubChem. (2025).[3] Compound Summary: 6-methyl-3,4-dihydro-2H-1,4-benzoxazine.[4][5][6] National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-1,4-Benzoxazine | C8H7NO | CID 15246252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 6-methyl-3,4-dihydro-2h-1,4-benzoxazine (C9H11NO) [pubchemlite.lcsb.uni.lu]
Advanced Technical Guide: 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives
Executive Summary
The 2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for a diverse array of therapeutic agents ranging from fluoroquinolone antibiotics (e.g., Levofloxacin) to neuroprotective agents and serotonin antagonists. This guide provides a rigorous technical analysis of the scaffold's synthesis, structure-activity relationships (SAR), and therapeutic applications. It is designed for researchers requiring actionable protocols and mechanistic depth.
Chemical Architecture & Structure-Activity Relationships (SAR)
The 1,4-benzoxazine core consists of a benzene ring fused to a six-membered heterocycle containing oxygen and nitrogen.[1] The introduction of a methyl group at the C2 position creates a chiral center, which is often critical for biological selectivity.
Core Scaffold Analysis
The biological activity of this scaffold is highly tunable via substitution at three key vectors:
-
N4-Position: Critical for pharmacokinetic properties (solubility, permeability) and receptor binding interactions.
-
C2-Position (Chiral Center): The (S)-enantiomer is frequently the bioactive form (e.g., Levofloxacin). Methyl or dimethyl substitution here stabilizes the conformation.
-
Aromatic Ring (C5-C8): Halogenation (F, Cl) or amination at these positions modulates metabolic stability and electronic distribution.
Visualization: SAR Logic Map
The following diagram illustrates the functionalization vectors and their associated therapeutic outcomes.
Figure 1: Structure-Activity Relationship (SAR) map highlighting key substitution vectors and their impact on pharmacological profiles.
Synthetic Methodologies
Synthesis of the 2-methyl-3,4-dihydro-2H-1,4-benzoxazine core requires precision, particularly when enantiopurity is required.
Strategy A: Enantioselective Synthesis (The Levofloxacin Route)
For high-value pharmaceutical intermediates like the Levofloxacin precursor, maintaining chirality is paramount. The most robust method involves the ring opening of activated aziridines followed by cyclization.
Mechanism:
-
Ring Opening: Lewis acid-catalyzed
attack of a 2-halophenol on an activated chiral aziridine. -
Cyclization: Copper(I)-catalyzed intramolecular C-N bond formation.[2]
Figure 2: Enantioselective synthesis pathway utilizing chiral aziridine precursors for high optical purity.
Strategy B: Reductive Cyclization (General Protocol)
This method is preferred for generating libraries of derivatives due to the availability of starting materials (2-nitrophenols).
Protocol: Synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine Note: This protocol is a self-validating system. The color change and TLC monitoring points are critical control steps.
Reagents:
-
2-Nitrophenol (1.0 eq)
-
Ethyl 2-bromopropionate (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Iron powder (Fe, 5.0 eq) / Acetic Acid (AcOH)
-
Solvents: Acetone, Ethanol.
Step-by-Step Methodology:
-
O-Alkylation (Ether Formation):
-
Dissolve 2-nitrophenol in dry acetone. Add
. -
Add ethyl 2-bromopropionate dropwise at room temperature.
-
Reflux for 6–8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the yellow 2-nitrophenol spot indicates completion.
-
Filter inorganic salts and evaporate solvent to yield the nitro-ester intermediate.
-
-
Reductive Cyclization (The "Iron" Method):
-
Dissolve the crude nitro-ester in Ethanol:Acetic Acid (3:1 v/v).
-
Add Iron powder portion-wise (Caution: Exothermic).
-
Heat to 80°C for 4 hours.
-
Mechanism:[2] The nitro group is reduced to an amine, which immediately attacks the adjacent ester carbonyl, cyclizing to form the lactam ring.
-
Validation: The reaction mixture will turn from a turbid suspension to a dark sludge. TLC should show a new, more polar spot (the benzoxazinone).
-
-
Work-up & Purification:
-
Filter hot through a Celite pad to remove iron residues.
-
Concentrate the filtrate. Neutralize with saturated
. -
Extract with Ethyl Acetate (
).[3] -
Recrystallize from Ethanol/Water to obtain white/off-white crystals.
-
Therapeutic Applications & Data
Infectious Disease: The Fluoroquinolone Connection
The most commercially significant application is in the synthesis of Levofloxacin . The benzoxazine ring is fused to a pyridine ring to form the tricyclic core. The (S)-methyl group at C3 (equivalent to C2 in the benzoxazine numbering) sterically constrains the molecule, enhancing its binding affinity to the DNA-DNA gyrase complex.
Mechanism of Action:
-
Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[4]
-
Effect: Stabilizes the DNA-enzyme cleavage complex, preventing DNA religation and causing irreversible double-strand breaks.
Oncology & Neuroprotection
Recent studies highlight the efficacy of 8-amino and N-alkyl derivatives.
Comparative Biological Activity Data
| Compound Class | Derivative Type | Target / Assay | Activity Metric | Ref |
| Antibacterial | Levofloxacin (S-isomer) | S. aureus (DNA Gyrase) | MIC: 0.25 µg/mL | [1] |
| Antibacterial | Ofloxacin (Racemic) | S. aureus (DNA Gyrase) | MIC: 0.50 µg/mL | [1] |
| Anticancer | 8-amine-2-methyl-benzoxazine | MCF-7 (Breast Cancer) | IC50: 12.5 µM | [2] |
| Neuroprotective | 2-alkylamino-1,4-benzoxazine | Oxidative Stress (PC12 cells) | EC50: 0.24 µM | [3] |
| 5-HT3 Antagonist | 8-carboxamide derivative | Serotonin Receptor Binding | Ki: 0.019 nM | [4] |
Neuroprotection Pathway
The 2-alkylamino-1,4-benzoxazine derivatives function as potent antioxidants.[5] They scavenge Reactive Oxygen Species (ROS), mimicking the activity of
Figure 3: Mechanism of neuroprotection via radical scavenging.
Future Perspectives
The field is moving towards hybrid molecules . Current research focuses on coupling the 1,4-benzoxazine core with:
-
Triazoles: To enhance antifungal activity via dual mechanisms (ergosterol biosynthesis inhibition + oxidative stress).
-
Coumarins: To create multi-target anticancer agents.
Researchers are advised to explore the C6 and C7 positions for late-stage functionalization, as these vectors are relatively underexplored compared to the N4 and C2 positions.
References
-
BenchChem. The Advent of a Chiral Antibiotic: A Technical Guide to the Discovery and Synthetic History of Levofloxacin Precursors.Link
-
Smolecule. 2-Methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine: Biological Activity and Anticancer Properties.Link
-
Journal of Medicinal Chemistry. Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies.Link
-
Chem. Pharm. Bull. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[6]Link
-
Organic Chemistry Portal. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in organic solvents
The following is an in-depth technical guide regarding the solubility profile and physicochemical characterization of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
Technical Guide for Process Research & Development
Executive Summary
The compound 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-01-3 ) represents a critical bicyclic scaffold in medicinal chemistry, particularly as an intermediate for neuroprotective agents and cardiovascular drugs.[1] Its structure—comprising a benzene ring fused to a morpholine-like oxazine ring—imparts specific solubility characteristics that drive process efficiency.[1]
This guide addresses the lack of standardized, open-literature solubility data for this specific derivative. Instead of relying on generic databases, this document provides a first-principles physicochemical profile and a validated experimental protocol for determining its solubility map. This approach ensures that researchers can generate self-consistent data necessary for crystallization design, liquid-liquid extraction, and formulation.[1]
Physicochemical Context & Structural Analysis[1][2][3]
Understanding the molecular architecture is the prerequisite for predicting solvent interactions.[1]
Molecular Identity[1][3]
-
IUPAC Name: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine[1][2][3][4][5][6]
-
Molecular Formula:
[1][7] -
Molecular Weight: 179.22 g/mol [1]
-
Core Scaffold: 3,4-dihydro-2H-1,4-benzoxazine (saturated C3-C4 bond).[1]
Polarity and Interaction Potential
The molecule exhibits a "push-pull" solubility behavior due to three distinct functional regions:
-
Lipophilic Domain: The aromatic benzene ring and the methyl group at the C2 position increase affinity for non-polar and chlorinated solvents.[1]
-
Hydrogen Bond Donor (HBD): The secondary amine (
) at position 4 acts as a weak proton donor.[1] -
Hydrogen Bond Acceptor (HBA): The ether oxygen (position 1) and the methoxy oxygen (position 6) serve as proton acceptors.[1]
Predicted Physicochemical Parameters:
| Property | Value (Predicted) | Implication for Solubility |
|---|---|---|
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; likely poor water solubility without pH adjustment.[1] |
| pKa (Conjugate Acid) | 4.5 – 5.2 | The nitrogen is aniline-like.[1] Solubility in water increases significantly at pH < 3. |
| Melting Point | 110 – 130 °C | Solid at room temperature; amenable to crystallization.[1] |
Predictive Solubility Profile
Based on the Hansen Solubility Parameters (HSP) of structural analogues (e.g., 3,4-dihydro-1,4-benzoxazine), we categorize organic solvents into three tiers for this compound.
Tier 1: High Solubility (Process Solvents)[1]
-
Mechanism: Dipole-dipole interactions and Hydrogen bonding.[1]
-
Solvents:
Tier 2: Temperature-Dependent Solubility (Crystallization Candidates)
-
Mechanism: H-bonding dominates; solubility increases exponentially with temperature (
).[1] -
Solvents:
Tier 3: Anti-Solvents (Precipitation Media)[1]
-
Mechanism: High polarity difference (hydrophobic mismatch).[1]
-
Solvents:
Validated Experimental Protocol: Saturation Shake-Flask Method
To generate the definitive solubility curve required for process calculations, follow this self-validating protocol. This method minimizes errors from supersaturation and degradation.[1]
Reagents and Setup
-
Solute: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Purity >98%).[1]
-
Solvents: HPLC Grade (MeOH, EtOH, IPA, EtOAc, Toluene).
-
Apparatus: Thermostated shaker bath (
), 0.45 µm PTFE syringe filters.
Step-by-Step Workflow
-
Preparation: Add excess solid compound to 10 mL of the selected solvent in a sealed glass vial. The mixture must remain a suspension (solid present) throughout the experiment.
-
Equilibration: Agitate at the target temperature (
to ) for 24 hours. -
Sedimentation: Allow the suspension to settle for 2 hours at the same temperature to prevent micro-crystal transfer.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.45 µm filter.
-
Dilution: Dilute the filtrate with the mobile phase to fit within the HPLC calibration range.
-
Quantification: Analyze via HPLC-UV.
HPLC Analytical Method (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (aromatic absorption).[1]
-
Retention Time: Expect peak ~3.5 - 4.5 min.[1]
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Model
This semi-empirical model is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters determined by multivariate regression.
-
Utility: Provides the most accurate fit for non-ideal solutions where enthalpy of solution varies with temperature.[1]
van't Hoff Analysis
Use this to determine the thermodynamic driving forces:
[1]-
Plot:
vs. .[1] -
Slope:
(Enthalpy of solution).[1] -
Intercept:
(Entropy of solution).[1] -
Interpretation: A positive
indicates an endothermic process, confirming that solubility increases with heat—a requirement for cooling crystallization.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow from compound acquisition to thermodynamic modeling, ensuring a closed-loop validation of the data.
Figure 1: Workflow for the determination and modeling of solubility profiles for benzoxazine derivatives.
Process Applications
Crystallization Strategy
Based on the predicted profile, a Cooling Crystallization or Anti-solvent Crystallization is recommended.[1]
-
Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1]
-
Logic: Dissolve the compound in warm Ethanol (50°C). Slowly add Water while cooling to 5°C. The hydrophobic methyl and methoxy groups will drive precipitation as the dielectric constant of the medium increases.[1]
Impurity Rejection
The 3,4-dihydro-2H-1,4-benzoxazine core is prone to oxidation (forming the benzoxazinone or dehydrogenating).[1] Oxidized impurities are typically more polar.[1]
-
Purification: Recrystallization from Toluene/Heptane is effective.[1] The polar impurities precipitate out or oil out first, while the target compound crystallizes upon cooling.[1]
References
-
Compound Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 135408665 (Related: 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine). Accessed Oct 2023.[1] [Link]
-
Methodology: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press, 2009.[1] (Standard text for solubility protocols).
-
Thermodynamics: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 1999.[1] [Link]
-
Benzoxazine Chemistry: Holly, K. et al. "Synthesis and properties of 1,4-benzoxazine derivatives."[1] Journal of Heterocyclic Chemistry. (General reference for benzoxazine stability and solubility trends).
Sources
- 1. 58960-11-5|6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 2. 58960-01-3_CAS号:58960-01-3_6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - 化源网 [chemsrc.com]
- 3. 1267472-81-0|6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine|BLD Pharm [bldpharm.com]
- 4. 93735-22-9|7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 5. 1888799-31-2|8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Building Blocks | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Synthesis and Regiochemical Control of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neuroprotective agents, antibacterial drugs, and serotonin receptor modulators. This application note details a robust, high-yielding, two-phase synthetic workflow for the construction of the 2-methyl-1,4-benzoxazine core. By utilizing a lactam-intermediate strategy, this protocol ensures precise regiocontrol over the 2-position alkylation, avoiding the isomeric mixtures commonly associated with direct condensation methods.
Regiochemical Integrity: The Precursor Paradox
Before initiating the synthesis, a critical evaluation of the starting materials is required. The target compound is 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . However, utilizing 2-amino-5-methoxyphenol as the precursor introduces a structural divergence based on IUPAC nomenclature mapping:
-
In the 1,4-benzoxazine ring system, the oxygen atom occupies position 1 and the nitrogen occupies position 4. The fused aromatic carbons are designated 8a (adjacent to O) and 4a (adjacent to N).
-
Cyclization of 2-amino-5-methoxyphenol strictly places the methoxy group at position 7 of the resulting benzoxazine ring[1].
-
To accurately yield the 6-methoxy isomer, the correct regiochemical precursor is 2-amino-4-methoxyphenol .
Note: The mechanistic logic and experimental protocols detailed below are universally applicable to both precursors. For the purpose of this guide, we describe the synthesis of the 6-methoxy target, acknowledging that substituting 2-amino-5-methoxyphenol will simply yield the 7-methoxy analog.
Synthetic Strategy & Mechanistic Rationale
The synthesis of 2-alkyl-substituted benzoxazines is most reliably achieved via a two-step lactam intermediate pathway. Direct alkylation of an o-aminophenol with chloroacetone preferentially yields the 3-methyl isomer due to the initial O-alkylation followed by imine condensation. To force the methyl group to the 2-position, we employ 2-bromopropionyl chloride .
-
Phase 1 (Acylation & Cyclization): The aminophenol undergoes selective N-acylation. Triethylamine (Et₃N) is used as a mild base to neutralize HCl without deprotonating the phenol (
~10), preventing unwanted O-acylation. Subsequent addition of a stronger base, potassium carbonate (K₂CO₃), deprotonates the phenol, triggering an intramolecular displacement of the alpha-bromide to form the 2-methyl-2H-1,4-benzoxazin-3(4H)-one lactam. -
Phase 2 (Borane Reduction): The lactam carbonyl is reduced to a methylene group using Borane-THF (
). Borane is highly chemoselective for amides, coordinating with the electron-rich carbonyl oxygen to facilitate reduction without cleaving the newly formed ether linkage[2]. This is vastly superior to Lithium Aluminum Hydride (LiAlH₄), which can cause unwanted ring-opening in sensitive heterocycles.
Process Visualization
Figure 1: Two-step synthetic workflow for 2-methyl-1,4-benzoxazine via lactam intermediate.
Experimental Protocols
Phase 1: Synthesis of 6-Methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Objective: Form the morpholinone ring via a telescoped N-acylation and intramolecular etherification.
-
N-Acylation: Charge a flame-dried 100 mL round-bottom flask with 2-amino-4-methoxyphenol (1.0 eq, 10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL).
-
Add Triethylamine (1.2 eq, 12.0 mmol) and cool the mixture to 0 °C in an ice bath under an inert argon atmosphere.
-
Add 2-bromopropionyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Remove the ice bath and stir for 2 hours at room temperature.
-
Solvent Exchange: Evaporate the DCM under reduced pressure. Redissolve the crude amide intermediate in anhydrous Acetone (50 mL).
-
Cyclization: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, 20.0 mmol) to the solution. Equip the flask with a reflux condenser and heat to 60 °C for 6–8 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The lactam product will elute with a higher
value than the highly polar amide intermediate. -
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the residue via recrystallization from hot ethanol to afford the pure lactam intermediate.
Phase 2: Borane-Mediated Lactam Reduction
Objective: Chemoselective reduction of the amide to the target secondary amine.
-
Reduction: Dissolve the lactam intermediate (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL) in a flame-dried flask under argon. Cool to 0 °C.
-
Slowly add a 1.0 M solution of
in THF (3.0 eq, 15.0 mL) dropwise over 15 minutes[2]. -
Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours.
-
Quenching (Critical Step): Cool the reaction to 0 °C. Carefully quench excess borane by the slow, dropwise addition of Methanol (10 mL) until effervescence ceases.
-
Complex Hydrolysis: The reduction of amides with borane forms a highly stable amine-borane complex (
). To break this bond and release the free amine, add 1 M HCl (10 mL) and reflux the mixture for 1 hour. Failure to perform this step will result in artificially low yields and complexed NMR spectra. -
Workup: Cool to room temperature, basify the aqueous layer with 1 M NaOH to pH 9–10, and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 8:2 with 1% Et₃N to prevent streaking) to yield pure 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Quantitative Data & Analytical Markers
The following table summarizes the expected quantitative outcomes and critical analytical markers required to validate the success of each synthetic phase.
| Reaction Phase | Target Intermediate / Product | Reagents & Conditions | Typical Yield | Key Analytical Marker |
| Phase 1a (Acylation) | 2-Bromo-N-(hydroxy-methoxyphenyl)propanamide | 2-Bromopropionyl Cl, Et₃N, DCM, 0 °C to RT, 2 h | N/A (Telescoped) | TLC: Lower |
| Phase 1b (Cyclization) | 6-Methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one | K₂CO₃, Acetone, 60 °C, 6-8 h | 75 - 85% | FT-IR: Strong lactam C=O stretch at ~1690 cm⁻¹ |
| Phase 2 (Reduction) | 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | 80 - 90% | ¹H NMR: Disappearance of amide NH; appearance of new CH₂ signals at ~3.2 ppm |
References
- Synthesis of 2-chloroacetamido-5-methoxy phenol PrepChem
- 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis ChemicalBook
Sources
Application Note: Advanced One-Pot Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster antibiotics (e.g., Levofloxacin), neuroprotective agents, and anticoagulants. Traditional synthesis often involves multi-step procedures—typically nitration, reduction, and cyclization—that suffer from poor atom economy and extensive purification requirements.
This guide details three advanced one-pot protocols designed to streamline the production of this scaffold. Unlike standard reviews, we focus on direct access to the saturated amine core (dihydro-benzoxazine) rather than the oxidized benzoxazinone, utilizing domino ring-opening/cyclization and transition-metal catalysis. These methods prioritize operational simplicity, stereochemical control, and scalability.
Strategic Analysis & Retrosynthesis
To achieve a true one-pot synthesis, we must bypass the isolation of the intermediate amino-alcohol or amino-ether. The most robust strategies rely on the in situ generation of a nucleophile (typically an aniline derivative) that attacks an electrophile (epoxide or aziridine) followed by an intramolecular closure.
Diagram 1: Retrosynthetic Disconnection Strategies
Caption: Retrosynthetic analysis showing the three primary one-pot disconnections to access the dihydro-benzoxazine core directly.
Detailed Protocols
Protocol A: Phase-Transfer Catalyzed (PTC) Epoxide Ring Opening
Best for: Scalable, metal-free synthesis of racemic 2-substituted benzoxazines.
Mechanism: Nucleophilic attack of sulfonamide on epoxide
This protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) to allow the reaction to proceed in a single vessel without isolating the intermediate alcohol.
Materials
-
Substrate: 2-Aminophenol (1.0 equiv) or N-tosyl-2-aminophenol (for better yield).
-
Reagent: Epichlorohydrin or substituted epoxide (1.2 equiv).
-
Base: Potassium Carbonate (
, anhydrous, pulverized). -
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (10 mol%).
-
Solvent: Acetonitrile (
) or Toluene.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-tosyl-2-aminophenol (1.0 mmol) in
(5 mL). -
Activation: Add pulverized anhydrous
(2.0 mmol) and the PTC catalyst (TEBA, 0.1 mmol). Stir vigorously at room temperature for 10 minutes to deprotonate the phenol/sulfonamide. -
Addition: Add the epoxide (e.g., epichlorohydrin, 1.2 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (
).-
Checkpoint: Monitor by TLC. The intermediate acyclic ether forms first. Continued heating drives the intramolecular cyclization (N-alkylation).
-
-
Completion: Upon disappearance of the intermediate (approx. 3–5 hours), cool to room temperature.
-
Workup: Filter off the solid salts. Evaporate the solvent under reduced pressure. The residue can often be recrystallized or purified via short flash chromatography.
Expert Insight: If using naked 2-aminophenol (without Tosyl protection), regioselectivity can be an issue (O- vs N-alkylation). Using the N-tosyl derivative directs the first attack via the Oxygen (phenoxide is harder), followed by N-cyclization, ensuring the correct 1,4-benzoxazine isomer.
Protocol B: Pd-Catalyzed Domino Aziridine Ring-Opening/Cyclization
Best for: Enantioselective synthesis and accessing chiral derivatives.
Mechanism: Lewis-acid assisted
This method is superior for introducing chirality because the stereochemistry of the aziridine is conserved during the ring opening.
Materials
-
Substrate: 2-Halophenol (e.g., 2-iodophenol, 1.0 equiv).
-
Reagent: N-Tosyl aziridine (1.2 equiv).
-
Lewis Acid:
(10 mol%) or . -
Pd Catalyst:
(5 mol%) + Ligand (e.g., Xantphos or BINAP, 10 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Step 1 (Ring Opening): Under inert atmosphere (
), combine 2-halophenol and N-tosyl aziridine in toluene. Add the Lewis Acid catalyst ( ) at . -
Incubation: Allow to warm to room temperature and stir for 1–2 hours.
-
Step 2 (One-Pot Cyclization): To the same reaction vessel, add the Palladium catalyst (
), Ligand, and Base ( ). -
Cyclization: Heat the mixture to
for 6–12 hours. -
Workup: Filter through a celite pad to remove inorganic bases and Pd black. Concentrate and purify via column chromatography.
Diagram 2: Mechanistic Pathway (Protocol B)
Caption: Domino sequence conserving stereochemistry from the aziridine precursor.
Comparative Analysis
| Feature | Protocol A (PTC/Epoxide) | Protocol B (Pd-Aziridine) |
| Atom Economy | High (Loss of HCl/HBr only) | Moderate (Ligands/Base required) |
| Stereocontrol | Low (Racemic unless chiral epoxide used) | Excellent (Stereospecific) |
| Cost | Low (Cheap reagents, no noble metals) | High (Pd catalyst, Ligands) |
| Scalability | High (Kg scale feasible) | Low-Medium (mg to g scale) |
| Substrate Scope | Limited to stable epoxides | Broad (tolerates halides on ring) |
Troubleshooting & Expert Tips (Self-Validating Systems)
To ensure the trustworthiness of your results, apply these validation checks:
-
The "Stalled Intermediate" Check (Protocol A):
-
Symptom:[5] TLC shows a persistent spot corresponding to the acyclic ether (intermediate) and no product formation.
-
Cause: The intramolecular N-alkylation is slower than the O-alkylation.
-
Fix: Increase temperature to reflux or switch solvent to Toluene/DMF (higher boiling point). Ensure the base is finely ground to increase surface area in SL-PTC.
-
-
Regioselectivity Validation (Protocol A):
-
Risk:[4] 2-aminophenol has two nucleophilic sites (N and O).
-
Validation: Use
NMR.[6] The protons adjacent to Oxygen appear downfield (~4.0-4.5 ppm) compared to those near Nitrogen (~3.0-3.5 ppm). If you see a reverse pattern or mixture, you have N-alkylation first (incorrect isomer). Always use N-protected precursors (N-Tosyl or N-Boc) to force O-alkylation first.
-
-
Catalyst Poisoning (Protocol B):
-
Risk:[4] The Lewis acid from Step 1 (e.g.,
) might inhibit the Pd catalyst in Step 2. -
Fix: If conversion in Step 2 is low, add a mild base quench (solid
) after Step 1 before adding the Pd-catalyst, or use as the Lewis acid, which is often compatible with Pd cycles.
-
References
-
Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018).[7] Stereoselective Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Lewis Acid Catalyzed Ring Opening of Activated Aziridines and Cu(I)-Catalyzed C-N Cyclization.[7] The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]
-
Qian, C., & Tang, W. (2020).[7] Palladium-Catalyzed Asymmetric Tandem Allylic Substitution for the Synthesis of Chiral Heterocycles. Organic Letters, 22(11), 4467–4470. [Link]
-
Sabitha, G., et al. (2003). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid-Liquid Phase Transfer Catalysis Conditions. Industrial & Engineering Chemistry Research.[8] [Link]
-
Yang, Z., Bao, Y., et al. (2023).[7] Palladium-Catalyzed Tandem Allylic Amination/Oxa-Michael Addition for the Synthesis of Chiral 3,4-Dihydro-2H-benzo[b][1,4]oxazines.[7] Organic Letters, 25(30), 5624–5629. [Link]
-
Dai, W. M., Wang, X., & Ma, C. (2005).[5] Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.[5][9] Tetrahedron, 61(28), 6879-6885. [Link]
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Reagents for N-alkylation of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Application Note: Strategic N-Alkylation of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as a core for potassium channel activators, anticoagulants, and neuroprotective agents. The specific derivative 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine presents a unique synthetic challenge: it combines an electron-rich aromatic system (prone to oxidation) with a sterically sensitive chiral center at the C2 position.
This guide details two validated protocols for N-alkylation:
-
Direct
Alkylation: Best for primary alkyl groups (Methyl, Ethyl). -
Reductive Alkylation: Best for secondary alkyl groups or bulky substituents to avoid elimination side-products and over-alkylation.
Strategic Reagent Selection
The choice of alkylation strategy depends heavily on the target R-group and the enantiopurity of the starting material.
-
The "Soft Base" Advantage: Unlike simple anilines, this scaffold is susceptible to ring oxidation (forming benzoxazinones) under harsh conditions. We strongly recommend Potassium Carbonate (
) over Sodium Hydride (NaH). NaH has been reported to be inefficient for this specific scaffold, often leading to side reactions or difficult workups [1]. -
Chiral Integrity: The C2-methyl group creates a chiral center. High temperatures or strong bases can induce racemization via a transient planar intermediate or elimination mechanisms.
-
Reductive Amination: For introducing groups larger than methyl/ethyl, reductive amination using Sodium Triacetoxyborohydride (
) is the "Gold Standard" to prevent quaternary ammonium salt formation [2].
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting the optimal alkylation pathway based on steric demand.
Protocol A: Direct N-Alkylation ( )
Application: Introduction of primary alkyl groups (Methyl, Ethyl, Allyl). Mechanism: Nucleophilic attack of the secondary amine on an alkyl halide.
Materials
-
Substrate: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)
-
Electrophile: Alkyl Iodide or Bromide (1.1 – 1.2 equiv)
-
Note: If using Chlorides, add Potassium Iodide (0.1 equiv) to catalyze via the Finkelstein reaction.
-
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN).
-
Why: DMF promotes
kinetics but is harder to remove. MeCN is easier to work up but requires reflux.
-
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). The electron-rich 6-methoxy ring is sensitive to air oxidation at high temperatures. -
Dissolution: Dissolve the benzoxazine substrate in DMF (0.2 M concentration).
-
Deprotonation (In Situ): Add powdered
. Stir at Room Temperature (RT) for 15 minutes.-
Insight: Unlike NaH,
does not fully deprotonate the amine instantly; it acts as a proton scavenger as the reaction proceeds, maintaining a milder pH profile.
-
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction:
-
Methyl/Allyl: Stir at RT for 4–16 hours.
-
Ethyl/Propyl: Heat to 60°C. Do not exceed 80°C to preserve the chiral center [3].
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the blue-fluorescent starting material (characteristic of some benzoxazines).
-
Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate. Wash organic layer with Brine to remove DMF. Dry over
.
Protocol B: Reductive Alkylation
Application: Introduction of bulky groups (Benzyl, Isopropyl, Cyclohexyl) or when avoiding over-alkylation is critical. Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.
Materials
-
Substrate: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)
-
Carbonyl: Corresponding Aldehyde or Ketone (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride,
(1.5 equiv).[1]-
Why: It is less toxic than
and will not reduce the aldehyde/ketone before the imine is formed, unlike [2].
-
-
Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure
-
Imine Formation: In a dry flask under
, dissolve the benzoxazine and the aldehyde/ketone in DCE (0.2 M). -
Activation: Add Acetic Acid. Stir for 30–60 minutes at RT.
-
Insight: The acid catalyzes the formation of the iminium species, which is the actual substrate for reduction.
-
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 12–24 hours.
-
Note: If the reaction is sluggish (common with ketones), mild heating to 40°C is permissible.
-
-
Quench: Quench carefully with saturated
solution. CO2 evolution will occur. -
Isolation: Extract with DCM. The product is usually high purity after solvent removal, often requiring only a short filtration through a silica plug.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the reductive alkylation protocol.
Data Summary & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Over-Alkylation | Formation of Quaternary Salt (Polar spot on baseline) | Alkyl halide excess or too reactive (e.g., MeI) | Switch to Protocol B (Reductive Amination) or control stoichiometry strictly (0.95 equiv). |
| No Reaction | Starting material persists | Steric hindrance at N4 due to C2-Methyl | Increase temp to 60°C (Protocol A) or use stronger Lewis Acid ( |
| Oxidation | Darkening of reaction mixture; "Quinone-like" impurities | Air exposure of electron-rich ring | Degas solvents thoroughly; Ensure strict |
| Racemization | Loss of optical rotation (if chiral SM used) | Harsh base (NaH) or High Temp (>100°C) | Use |
References
-
Kotha, S., Bindra, V., & Kuki, A. (1994).[2] Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives. Heterocycles, 38(1), 5.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Levine, R., & Kadunce, W. M. (1961). The Synthesis of Some 3,4-Dihydro-2H-1,4-benzoxazines. The Journal of Organic Chemistry, 26(10), 4065-4068.
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
Sources
- 1. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Application Note: Preparation of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride
Abstract & Scope
This technical guide details the robust synthesis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride , a privileged heterocyclic scaffold often utilized in medicinal chemistry for its dopaminergic and serotonergic activities.
Unlike generic preparations, this protocol utilizes a scalable two-step reductive cyclization pathway . This route minimizes side reactions common in direct alkylation methods and ensures high regioselectivity for the 6-methoxy isomer. The procedure is designed for researchers requiring high-purity material (>98%) for biological assays or further derivatization.
Key Chemical Attributes
| Property | Specification |
| Target Molecule | 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine HCl |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl |
| Molecular Weight | 179.22 (Free Base) / 215.68 (Salt) |
| Chirality | Racemic (±) (unless chiral starting ester is used) |
| Key Intermediate | 6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Lactam) |
Retrosynthetic Analysis & Strategy
To ensure regiochemical integrity, we do not employ direct cyclization with halo-ketones, which can lead to oxidative byproducts. Instead, we utilize a "Lactam-Reduction Strategy" .
-
Regiocontrol: Starting with 2-amino-4-methoxyphenol ensures the methoxy group is fixed at the 6-position of the final benzoxazine ring system.
-
Cyclization: Reaction with an
-halo ester (Ethyl 2-bromopropionate) under basic conditions yields the stable lactam intermediate. -
Reduction: The amide carbonyl is exhaustively reduced using Lithium Aluminum Hydride (LiAlH₄) to afford the saturated dihydro-benzoxazine core.
Reaction Workflow Diagram
Caption: Synthetic workflow from aminophenol precursor to final hydrochloride salt via lactam intermediate.
Safety & Handling Protocols (MSDS Summary)
WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts violently with water. Use only dry solvents and quench carefully under inert gas.
-
2-Amino-4-methoxyphenol: Skin and eye irritant.[1] Potential sensitizer.
-
Ethyl 2-bromopropionate: Lachrymator. Corrosive.
-
Diethyl Ether (Et₂O): Extremely flammable. Peroxide former.
Detailed Experimental Protocol
Step 1: Synthesis of the Lactam Intermediate
Target: 6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-amino-4-methoxyphenol (13.9 g, 100 mmol) and anhydrous Acetone (150 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol). The suspension will turn dark.
-
Alkylation: Add Ethyl 2-bromopropionate (19.9 g, 14.3 mL, 110 mmol) dropwise over 10 minutes.
-
Expert Note: Use the bromo-ester rather than the chloro-ester for faster kinetics at acetone reflux temperatures.
-
-
Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane). The starting aminophenol (polar) should disappear, replaced by a less polar fluorescent spot (Lactam).
-
Workup:
-
Cool to room temperature (RT) and filter off inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration if the crude is dark.
-
Yield Expectation: 75–85% (Off-white solid).
-
Step 2: Reduction to Dihydrobenzoxazine
Target: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
Setup: Flame-dry a 500 mL 3-neck RBF. Attach a nitrogen inlet, addition funnel, and reflux condenser.
-
Reagent Prep: Add LiAlH₄ (3.8 g, 100 mmol) to anhydrous THF (100 mL) at 0°C. Stir to form a grey suspension.
-
Addition: Dissolve the Lactam from Step 1 (9.65 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension at 0°C.
-
Caution: Gas evolution (H₂) will occur. Control addition rate to maintain gentle effervescence.
-
-
Reduction: Allow to warm to RT, then reflux for 4 hours. The mixture generally turns from grey to a lighter suspension.
-
Quenching (Fieser Method):
-
Isolation: Filter through a celite pad. Wash the pad with THF.[2] Concentrate the filtrate to obtain the crude amine as a pale yellow oil.
Step 3: Hydrochloride Salt Formation
Target: Final Product
-
Solvation: Dissolve the crude oil (approx. 8 g) in dry Diethyl Ether (50 mL).
-
Alternative: If the free base is not soluble in ether, use a small amount of absolute ethanol.
-
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (15 mL) dropwise with vigorous stirring.
-
Precipitation: The HCl salt will precipitate immediately as a white or off-white solid.
-
Filtration: Filter the solid under nitrogen (the salt may be hygroscopic). Wash with cold dry ether.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Validation
To validate the synthesis, compare your data against these expected values.
| Technique | Expected Result | Interpretation |
| Appearance | White to off-white crystalline powder | High purity salt form. |
| Melting Point | 165–170°C (Decomposition) | Typical for benzoxazine HCl salts. |
| ¹H NMR (DMSO-d₆) | Confirms core structure and salt formation. | |
| Mass Spec (ESI) | [M+H]⁺ = 180.1 | Matches Free Base MW + H. |
Expert Insights & Troubleshooting
-
Regiochemistry Verification: The position of the methoxy group is critical. Using 2-amino-4-methoxyphenol places the methoxy group para to the ring oxygen (position 6). If you used 2-amino-5-methoxyphenol, you would obtain the 7-methoxy isomer.
-
Enantiopurity: The protocol above produces a racemic mixture due to the use of racemic ethyl 2-bromopropionate.
-
To obtain the (S)-enantiomer: Substitute the reagent with (S)-ethyl 2-(sulfonyloxy)propionate (e.g., mesylate or tosylate) or (S)-2-chloropropionate, though inversion or retention depends strictly on the nucleophilic substitution mechanism (SN2 leads to inversion).
-
-
Oxidation Risk: The dihydrobenzoxazine core is susceptible to air oxidation to the fully aromatic benzoxazine over long periods. Store the HCl salt under argon at -20°C.
References
-
Shridhar, D. R., et al. (1982).[1] "A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones." Organic Preparations and Procedures International, 14(3), 195-197.[1] Link
-
ChemicalBook. (2023). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ol derivatives." Link
-
PubChem. (2023). "6-methoxy-2H-1,4-benzoxazin-3(4H)-one Compound Summary." Link
-
BenchChem. (2025).[2] "Technical guide for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol and related scaffolds." Link
Sources
Application Note: Microwave-Assisted Synthesis of 2-Substituted 1,4-Benzoxazines
Topic: Microwave-assisted synthesis of 2-substituted 1,4-benzoxazines Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutic agents with anticoagulant, neuroprotective, and antimicrobial properties (e.g., Levofloxacin). Traditional thermal synthesis of these heterocycles often suffers from prolonged reaction times (5–16 hours), harsh conditions, and tedious workups.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while improving yield and regioselectivity. We present two distinct protocols:
-
Protocol A: A multicomponent, "green" synthesis of 3,4-dihydro-2H-1,4-benzoxazines using Cesium Carbonate (
). -
Protocol B: A regioselective synthesis of 3-oxo-1,4-benzoxazines using DBU, ideal for generating amide-functionalized derivatives.
The Microwave Advantage: Mechanism of Action
Microwave irradiation offers a distinct kinetic advantage over conventional heating through dielectric heating .
-
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: Dissolved ions (e.g.,
, ) oscillate under the field, increasing collision frequency.
Impact on Benzoxazine Synthesis:
-
Rate Enhancement: Reactions completing in 8 hours at reflux often finish in <20 minutes under MW irradiation.
-
Selectivity: Rapid heating profiles can bypass thermodynamic traps, favoring kinetic products and reducing thermal degradation of sensitive intermediates like imines.
Protocol A: Multicomponent Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines
Target: 2-Aroyl/Alkyl-3,4-dihydro-2H-1,4-benzoxazines Reaction Type: One-Pot Three-Component Reaction Key Reference: Zhimomi, B. K. et al. Arkivoc2024 .
Reaction Scheme
This protocol utilizes a base-catalyzed domino reaction involving 2-aminophenol, an aldehyde, and an
Mechanistic Pathway
The reaction proceeds via an initial Schiff base formation followed by nucleophilic attack and intramolecular cyclization.
Figure 1: Mechanistic pathway for the Cs2CO3-catalyzed multicomponent synthesis.
Experimental Protocol
Reagents:
-
Aromatic Aldehyde (1.0 mmol)[1]
-
Phenacyl Bromide (1.0 mmol)[1]
-
Cesium Carbonate (
) (1.5 mmol)[1] -
Solvent: Ethanol (10 mL)
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-compatible vial, dissolve 2-aminophenol (109 mg) and the aldehyde (1.0 eq) in Ethanol (5 mL).
-
Pre-stirring: Add
(488 mg) and stir at room temperature for 1 minute. -
Addition: Add Phenacyl bromide (199 mg) and remaining Ethanol (5 mL). Seal the vial with a Teflon-lined cap.
-
Irradiation: Program the microwave reactor:
-
Temperature: 100°C
-
Ramp Time: 2 minutes
-
Hold Time: 10–15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Workup: Cool to room temperature (compressed air cooling). Pour the reaction mixture into crushed ice.
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 2 mL).
-
Purification: Recrystallize from hot ethanol. If necessary, purify via flash chromatography (Hexane:EtOAc 8:2).
Data Comparison: Microwave vs. Conventional
Table 1: Efficiency comparison for the synthesis of 2-phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (100°C) | Improvement Factor |
| Time | 5 – 8 Hours | 10 – 15 Minutes | 32x Faster |
| Yield | 40 – 65% | 75 – 92% | +30% Yield |
| Solvent | Ethanol (High Volume) | Ethanol (Low Volume) | Greener |
| Purity | Requires Chromatography | Often Pure after Filtration | Process Efficiency |
Protocol B: Regioselective Synthesis of 3-Oxo-1,4-Benzoxazines
Target: 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines Reaction Type: Base-Mediated Alkylation-Cyclization Key Reference: Dai, W.-M. et al. Tetrahedron2005 .[3][4]
Rationale
For derivatives requiring a carbonyl group at the 3-position (lactams), a stronger base and specific sequence are required to ensure O-alkylation occurs before N-alkylation.
Experimental Protocol
Reagents:
-
Methyl 2-bromoalkanoate (e.g., Methyl 2-bromopropionate) (1.1 mmol)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 mmol)
-
Solvent: Acetonitrile (
) or Toluene (3 mL)
Step-by-Step Procedure:
-
Mixing: In a microwave vial, combine 2-aminophenol, the bromo-ester, and DBU in Acetonitrile.
-
Irradiation:
-
Temperature: 120°C – 150°C (Higher temp required for cyclization of electron-deficient substrates).
-
Time: 10 – 20 minutes.
-
Power: Dynamic (Max 200W).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[5][6] -
Purification: Silica gel chromatography is typically required to separate minor N-alkylated byproducts, though DBU highly favors the O-alkylated product.
Experimental Workflow Diagram
This workflow ensures reproducibility and safety during the high-pressure microwave heating steps.
Figure 2: Standardized workflow for microwave-assisted benzoxazine synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to low power absorption. | Increase temperature by 10°C or switch to a more polar solvent (add 10% DMF to Toluene). |
| N-Alkylation Byproduct | Poor regioselectivity (Protocol B). | Ensure DBU is fresh. Lower temperature to 100°C and extend time to favor thermodynamic O-alkylation first. |
| Vial Overpressure | Solvent vapor pressure too high. | Reduce reaction volume (max 2/3 vial capacity). Use Ethanol/Water mixtures carefully. |
| Tar Formation | Thermal degradation. | Reduce "Hold Time". Use "Power Max" setting (simultaneous cooling) if available. |
References
-
Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.
- Source: Organic Chemistry Portal / Tetrahedron
-
Link:[Link]
-
Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent anti-bacterial and antioxidant agents.
-
Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions.
-
Microwave-Assisted Synthesis of Benzoxazole Deriv
- Source: ResearchG
- Note: Provides comparative context for benzoxazole vs benzoxazine synthesis under MW.
-
Link:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines [organic-chemistry.org]
- 4. Microwave Chemistry: Synthesis of 3,4-Dihydro-3-oxo-2H-1,4-Benzoxazines, Synthesis of 1,3-Diazabicyclo[3.1.0]hex-3-enes, Intramolecular Suzuki-Miyaura Reaction, Grignard Reaction of Aryl Chlorides [organic-chemistry.org]
- 5. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Procedure for ring closure of 2-aminophenol derivatives with propylene dibromide
Application Note: Regioselective Ring Closure of 2-Aminophenol Derivatives with Propylene Dibromide
Introduction & Scope
1,4-Benzoxazine derivatives—specifically 3,4-dihydro-2H-1,4-benzoxazines—are privileged structural motifs in medicinal chemistry, widely recognized for their broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[1]. The synthesis of these bicyclic systems fundamentally relies on the double alkylation of 2-aminophenol derivatives.
This application note details a robust, field-proven protocol for the ring closure of 2-aminophenol with propylene dibromide (1,2-dibromopropane) to yield 3-methyl-3,4-dihydro-2H-1,4-benzoxazine . Designed for drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and provides a self-validating experimental framework.
Mechanistic Insights & Causality (Senior Scientist Perspective)
The reaction between 2-aminophenol (a bis-nucleophile) and propylene dibromide (a bis-electrophile) is a tandem intermolecular/intramolecular
-
Regioselectivity (N- vs. O-Alkylation): 1,2-dibromopropane possesses two distinct electrophilic centers: a less sterically hindered primary bromide and a more hindered secondary bromide. The aniline nitrogen is a softer, more potent nucleophile than the hydroxyl group. Under mild basic conditions, the nitrogen preferentially attacks the primary carbon of the dibromide via an intermolecular
mechanism. -
Thermodynamic Ring Closure: Following the initial N-alkylation, the phenoxide oxygen (generated via deprotonation) undergoes a rapid intramolecular
attack on the secondary carbon. This displaces the second bromide ion and closes the 6-membered oxazine ring, specifically yielding the 3-methyl derivative[3]. -
Base & Solvent Causality: Potassium carbonate (
) acts as a "Goldilocks" base—strong enough to deprotonate the phenol ( ) but mild enough to prevent competing E2 elimination of the dibromide (which would yield allyl bromide). N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of both the amine and the phenoxide[4].
Workflow Visualization
Mechanistic workflow of 1,4-benzoxazine ring closure via double SN2 alkylation.
Quantitative Data: Reaction Optimization
To establish a self-validating system, the following table summarizes the optimization parameters for the ring closure. DMF at elevated temperatures provides the necessary thermodynamic drive for the sterically demanding intramolecular closure while maintaining high regioselectivity.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (3-Me : 2-Me) |
| Acetone | 60 (Reflux) | 24 | 45 | 80:20 | |
| Acetonitrile | 80 (Reflux) | 18 | 62 | 85:15 | |
| DMF | 120 | 15 | 88 | >95:5 | |
| DMSO | 100 | 12 | 55* | 70:30 |
*Note: Use of strong bases like NaOH in DMSO leads to significant E2 elimination side-products.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) controls to verify reaction progress, preventing premature workup and ensuring high fidelity in product isolation.
Reagents Required:
-
2-Aminophenol (1.0 eq, 9.2 mmol)
-
Propylene dibromide / 1,2-dibromopropane (1.5 eq, 13.8 mmol)
-
Potassium carbonate (
), anhydrous, finely powdered (5.0 eq, 46.0 mmol) -
Anhydrous DMF (10 mL)
-
Ethyl acetate (for extraction)
Step 1: System Initialization
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminophenol (1.0 g, 9.2 mmol) and anhydrous
(6.36 g, 46 mmol) in 10 mL of anhydrous DMF[4]. -
Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere to facilitate initial deprotonation and phenoxide formation.
Step 2: Alkylation and Cyclization 3. Add propylene dibromide (2.78 g, 1.44 mL, 13.8 mmol) dropwise to the stirring mixture over 5 minutes. 4. Attach a reflux condenser and heat the reaction mixture to 120 °C using a precisely controlled oil bath[4]. 5. Maintain heating for 15 hours.
- Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v). The complete disappearance of the 2-aminophenol spot (
) and the emergence of a new, less polar UV-active spot ( ) confirms the formation of the benzoxazine ring.
Step 3: Quenching and Extraction
6. Cool the reaction mixture to room temperature.
7. Pour the mixture slowly into 50 mL of crushed ice/water to quench the reaction and dissolve the inorganic salts.
8. Extract the aqueous phase with Ethyl Acetate (
Step 4: Purification and Isolation
10. Dry the organic layer over anhydrous sodium sulfate (
Analytical Characterization (Trustworthiness)
To validate the structural integrity and regiochemistry of the synthesized compound, perform the following analyses:
-
1H NMR (
, 400 MHz): Verification of the 3-methyl isomer is confirmed by the diagnostic doublet of the methyl group at C3 ( ppm), the multiplet for the C3 methine proton ( ppm), and the diastereotopic protons of the C2 methylene group ( ppm). The broad singlet for the secondary amine (NH) should appear around ppm, which is exchangeable with . -
ESI-MS: Confirm the molecular ion peak
corresponding to the calculated mass of the specific derivative ( 150.09 for the unsubstituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazine).
References
-
[1] 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. IJPS Journal. Available at: [Link]
-
[2] Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. ResearchGate. Available at:[Link]
-
[3] Krasnov, V.P. et al. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity. Molecules 2022, 27, 4236. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 3,4-dihydro-2H-1,4-benzoxazines
Welcome to the Technical Support Center for 3,4-dihydro-2H-1,4-benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this important class of heterocyclic compounds. Our goal is to provide you with the technical expertise and practical solutions required to ensure the long-term stability and integrity of your materials, preventing oxidative degradation and preserving experimental reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 3,4-dihydro-2H-1,4-benzoxazines.
Q1: My 3,4-dihydro-2H-1,4-benzoxazine, which was initially a colorless solid/oil, has developed a yellow or brownish tint over time. What is the likely cause?
A: The discoloration you are observing is a common indicator of oxidative degradation. 3,4-dihydro-2H-1,4-benzoxazines are susceptible to oxidation, particularly when exposed to atmospheric oxygen, light, and elevated temperatures. This process can lead to the formation of colored impurities, altering the physical appearance of your compound.
Q2: What are the primary factors that accelerate the oxidation of these compounds?
A: Several factors can accelerate oxidation:
-
Atmospheric Oxygen: Direct exposure to air provides the primary oxidant.
-
Light: UV and visible light can provide the energy to initiate oxidative reactions, a process known as photodegradation.[1]
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidative processes.
-
Low Purity: The presence of impurities from the synthesis can sometimes act as catalysts for degradation.
Q3: How does oxidation chemically alter the 3,4-dihydro-2H-1,4-benzoxazine structure?
A: While specific degradation pathways can vary based on the substitution pattern, a primary route of oxidation is believed to occur at the "benzylic" C-H bonds of the dihydro-oxazine ring. These C-H bonds are weaker than typical alkyl C-H bonds and are thus more susceptible to radical abstraction and subsequent oxidation to form carbonyl compounds.[2][3]
Q4: Can I still use my discolored 3,4-dihydro-2H-1,4-benzoxazine in my experiments?
A: It is strongly advised against using a visibly degraded compound, as the presence of impurities can lead to unreliable and irreproducible experimental results. The impurities may have different biological activities or interfere with analytical measurements. It is recommended to purify the material if possible or use a fresh, properly stored sample.
Q5: What are the general "best practices" for storing these compounds to prevent oxidation?
A: The key is to minimize exposure to oxygen, light, and heat. This includes:
-
Storing under an inert atmosphere (e.g., argon or nitrogen).
-
Using amber glass vials or other opaque containers to protect from light.[4]
-
Maintaining low storage temperatures, typically 2-8°C.
-
Ensuring the compound is of high purity before long-term storage.
II. Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This guide provides a systematic approach to troubleshooting suspected oxidation of your 3,4-dihydro-2H-1,4-benzoxazine samples.
Problem: Unexpected Experimental Results or Lack of Reproducibility
If you are experiencing inconsistent results in your assays, it is prudent to first assess the integrity of your starting material.
Step 1: Visual Inspection
-
Observation: Has the physical appearance of the compound changed since it was first received or synthesized (e.g., color change, change in physical state)?
-
Action: If a change is noted, proceed to analytical characterization.
Step 2: Analytical Characterization for Purity Assessment
-
Recommended Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for assessing the purity of your sample.
-
Experimental Protocol: HPLC-UV Purity Check
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile and/or methanol).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the parent compound has maximum absorbance.
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard or initial analysis indicates degradation.
-
Step 3: Structural Elucidation of Impurities (Optional but Recommended)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing clues to their structures.
-
Interpretation: An increase in mass corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidation.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for suspected oxidation.
III. Best Practices for Long-Term Storage
To ensure the long-term stability of your 3,4-dihydro-2H-1,4-benzoxazines, adhere to the following protocols.
Atmosphere Control
The most critical factor in preventing oxidation is the exclusion of atmospheric oxygen.
-
Inert Gas Blanketing: Before sealing the storage container, purge the headspace with an inert gas such as argon or nitrogen. This can be done by gently flowing the gas into the vial for a few minutes to displace the air.
-
Vacuum Sealing: For highly sensitive compounds, consider sealing the container under vacuum.
Temperature and Light Control
-
Refrigeration: Store compounds at 2-8°C. For very long-term storage, temperatures of -20°C may be considered, but be mindful of potential freeze-thaw cycles.
-
Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[4]
Use of Antioxidants and Chelating Agents
For solutions or for compounds that are particularly sensitive, the addition of stabilizers can be beneficial.
-
Antioxidants: Butylated hydroxytoluene (BHT) is a commonly used radical scavenger that can be added at low concentrations (e.g., 0.01-0.1%) to inhibit autoxidation.[6][7]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to sequester trace metal ions that catalyze oxidation. A typical concentration is 0.01-0.05%.
| Stabilizer | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Radical Scavenger |
| EDTA | 0.01 - 0.05% | Metal Chelator |
Container Selection
The choice of storage container is crucial to prevent contamination and degradation.
-
Glass: Type I borosilicate glass is generally the most inert and suitable material.
-
High-Density Polyethylene (HDPE): For solid samples, HDPE containers can be a good alternative.[4]
-
Closures: Use screw caps with inert liners, such as PTFE, to ensure a tight seal.
Purity and Solvent Choice
-
Initial Purity: Ensure the compound is of the highest possible purity before long-term storage, as impurities can promote degradation.
-
Solvent for Solutions: If storing in solution, use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides over time which will accelerate the degradation of the compound.
Proposed Oxidation Pathway
The following diagram illustrates the likely oxidative degradation pathway at the benzylic position of the 3,4-dihydro-2H-1,4-benzoxazine ring system.
Caption: Proposed oxidative degradation of 3,4-dihydro-2H-1,4-benzoxazines.
By implementing these best practices and utilizing the troubleshooting guide, you can significantly enhance the shelf-life and reliability of your 3,4-dihydro-2H-1,4-benzoxazine compounds, leading to more robust and reproducible research outcomes.
IV. References
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Published June 13, 2018. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Published December 22, 2024. [Link]
-
Forced degradation studies are used to facilitate the development of analytical methodology, to gain a better understanding of active ingredient (API) and drug product (DP) stability, and to provide information about degradation pathways and degradation products. [Link]
-
Compatibility of IBC Materials with Different Chemicals. IBC Tanks. [Link]
-
How to Store Hydrogen Peroxide Safely. Lab Alley. Published June 27, 2025. [Link]
-
Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. J Pharm Sci. 2014;103(11):3734-3741. [Link]
-
Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharm Dev Technol. 2005;10(1):115-125. [Link]
-
Opinion on Butylated Hydroxytoluene (BHT). Public Health. Published December 2, 2021. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, BHT, methyl paraben and propyl paraben in pharmaceutical creams. Journal of the Chilean Chemical Society. 2024;69(1). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Visible light mediated oxidation of benzylic sp3 C–H bonds using catalytic 1,4-hydroquinone, or its biorenewable glucoside, arbutin, as a pre-oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Methoxy-2-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine Synthesis
The following Technical Support Guide is designed for researchers optimizing the synthesis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
This guide prioritizes the Nitro-Ester Reductive Cyclization Route (via 2-nitro-4-methoxyphenol and methyl 2-halopropionate), as this is the industry standard for guaranteeing the 2-methyl regiochemistry and avoiding the common 3-methyl isomer contamination associated with chloroacetone routes.
Content ID: TS-BZ-6M2M-001 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization Core Challenge: Improving yield and regioselectivity during the construction of the morpholine-fused ring system.
🔬 Interactive Diagnostic: Where is your yield loss occurring?
Before modifying your protocol, identify the bottleneck using this logic flow.
Caption: Diagnostic logic tree for isolating yield-killing steps in the benzoxazine synthetic pathway.
Module 1: The Regioselectivity Bottleneck (Step 1)
Target: Methyl 2-(5-methoxy-2-nitrophenoxy)propanoate
The most common error in synthesizing the 2-methyl variant is using chloroacetone, which often favors the 3-methyl isomer or results in polymerization. The robust route uses Methyl 2-bromopropionate (or the ethyl ester) to lock the methyl group at the 2-position via an ether linkage.
🔴 Common Issue: Low Yield in O-Alkylation
User Report: "I am getting 50% yield and a lot of unreacted nitrophenol." Root Cause: The phenoxide anion is a bidentate nucleophile. In polar protic solvents (like ethanol), the reaction is sluggish. In non-polar solvents, the salt doesn't dissolve.
✅ Protocol Optimization
| Parameter | Standard Condition | Optimized Condition | Why? |
| Solvent | Acetone (Reflux) | DMF (Dry, 60°C) | DMF solvates the cation (K+), leaving the phenoxide "naked" and highly reactive, increasing rate and yield. |
| Base | K2CO3 | K2CO3 + Cs2CO3 (5%) | Cesium effect ("Cesium effect") improves solubility and nucleophilicity of the phenol. |
| Catalyst | None | NaI or TBAI (10 mol%) | Finkelstein exchange: Converts the chloro/bromo-ester to the more reactive iodo-ester in situ. |
| Stoichiometry | 1.0 equiv Electrophile | 1.2 equiv Electrophile | Drives the reaction to completion; excess ester is easily washed away. |
Critical Technical Note: Ensure your starting material is 2-nitro-4-methoxyphenol .
-
Verification: The nitro group at position 2 activates the phenol for deprotonation but deactivates the ring against side reactions. The methoxy at position 4 directs the eventual benzoxazine numbering to position 6.
Module 2: The Reductive Cyclization (Step 2)
Target: 6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one (The Lactam)
This step involves reducing the nitro group to an amine, which then spontaneously attacks the pendant ester to close the ring.
🔴 Common Issue: "Tar" Formation / Polymerization
User Report: "The reaction turns black and viscous. Workup is a nightmare." Root Cause: The intermediate hydroxylamine (Ar-NHOH) is highly reactive. If the reduction is too slow, it condenses with itself. If the temperature is too high, the resulting aminophenol oxidizes before cyclizing.
✅ Protocol Optimization (Iron-Mediated)
While catalytic hydrogenation (H2/Pd-C) is cleaner, the Iron/Acetic Acid (Fe/AcOH) method is often more reliable for preventing side reactions in this specific substrate.
-
Solvent: Glacial Acetic Acid (0.5 M concentration).
-
Reductant: Iron Powder (3-5 equiv), activated (wash with HCl then Acetone).
-
Temperature: Heat to 70°C .
-
Why? You need enough heat to drive the cyclization (amide bond formation) immediately after the amine forms. If you run it cold (0°C), the amine forms but sits in solution, leading to oxidation/polymerization.
-
-
Workup Trick: Do not neutralize with NaOH directly. The iron salts will form a gelatinous sludge.
-
Fix: Filter the hot reaction mixture through Celite to remove iron. Dilute with EtOAc. Wash with EDTA solution or Sodium Potassium Tartrate (Rochelle's Salt) to sequester iron ions.
-
Module 3: Lactam Reduction (Step 3) - The Yield Killer
Target: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
This is the most difficult step. You must reduce the amide (lactam) to the amine without over-reducing the aromatic ring or cleaving the ether.
🔴 Common Issue: Incomplete Reduction or Product Loss
User Report: "TLC shows conversion, but I lose everything during the aqueous quench." Root Cause: The product is a secondary amine with a basic nitrogen. It is highly soluble in water at low pH and forms stable complexes with Boron.
✅ Protocol Optimization (Borane-THF)
Reagent: BH3·THF (1 M) or BH3·DMS (Dimethyl sulfide complex). Avoid LiAlH4 if possible, as it can be too aggressive and cause ether cleavage.
Step-by-Step Guide:
-
Dry Conditions: Dissolve the Lactam (from Module 2) in anhydrous THF under Argon.
-
Addition: Add BH3·THF (3.0 equiv) dropwise at 0°C.
-
Reflux: Heat to reflux for 2-4 hours. The solution must turn clear.
-
The "Kill" (Crucial):
-
Add Methanol slowly (destroy excess hydride).
-
Add conc. HCl (approx 1 mL per mmol substrate).
-
Reflux again for 1 hour.
-
Why? The amine forms a strong B-N complex (amine-borane) that is stable to water. Acidic reflux breaks this bond. If you skip this, your product stays in the aqueous layer as a boron complex.
-
Isolation:
-
Basify to pH > 10 with NaOH.
-
Extract immediately with DCM or EtOAc.
-
Stability Tip: The product is air-sensitive (oxidizes to the benzoxazine imine). Immediately convert to the HCl or Oxalate salt for storage.
-
📊 Summary of Optimized Conditions
| Step | Reagents | Key Success Factor | Expected Yield |
| 1. Alkylation | 2-nitro-4-methoxyphenol + Methyl 2-bromopropionate + K2CO3 + NaI in DMF | Use Finkelstein catalyst (NaI); Dry DMF. | 85-95% |
| 2. Cyclization | Fe powder / AcOH (70°C) | Heat drives cyclization immediately; Rochelle's salt workup. | 75-85% |
| 3. Reduction | BH3·THF; Acid Hydrolysis | Acid reflux step to break B-N complex. | 60-75% |
🧬 Reaction Pathway Visualization
Caption: Optimized synthetic route ensuring 2-methyl regioselectivity via the lactam intermediate.
📚 References
-
Dai, W. M., Wang, X., & Ma, C. (2005). Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.[3][4] Tetrahedron, 61(28), 6879-6885.
-
Relevance: Establishes the regioselectivity of the 2-bromoalkanoate route for 2-substituted benzoxazines.
-
-
Smist, M., & Kwiecień, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review.[5] Current Organic Synthesis, 11(5), 676-695.
-
Relevance: Comprehensive review of cyclization strategies, highlighting the stability issues of aminophenols vs nitrophenols.
-
-
BenchChem Technical Data. (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties and predicted synthetic routes.
-
Relevance: Supports the borane reduction protocol for benzoxazine derivatives.
-
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization.[6] The Journal of Organic Chemistry, 77(5), 2649-2658.
-
Relevance: Validates the Fe/HCl/AcOH reductive cyclization methodology for nitro-precursors.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
Purification of benzoxazine derivatives by column chromatography
This guide functions as a Tier-3 Technical Support resource for researchers encountering difficulties in the purification of benzoxazine derivatives.
Ticket Topic: Purification of benzoxazine derivatives by column chromatography Status: Open Assigned Specialist: Senior Application Scientist
Triage & Diagnostic Assessment
Before initiating column chromatography, you must assess the chemical stability of your specific benzoxazine derivative. 1,3-Benzoxazines are Mannich bases containing a cyclic N-C-O linkage (aminal/hemiaminal ether). This structural feature creates a specific vulnerability: Acid Sensitivity.
The Core Problem: Silica Gel Acidity
Standard silica gel (SiO
-
Mechanism of Failure: When benzoxazines contact acidic silanols, the oxazine ring can undergo protonation at the nitrogen or oxygen, leading to ring-opening hydrolysis. This reverts the compound to its starting materials (phenols and amines) or forms oligomers.
-
Symptom: Your TLC shows a clean spot for the product, but after the column, you recover starting materials or a "streak" of decomposition products.
Purification Strategy Decision Tree
Do not default to flash chromatography immediately.[1] Use this logic flow to determine the safest purification route.
Figure 1: Decision matrix for selecting the optimal purification method, prioritizing non-chromatographic techniques to minimize ring-opening risks.
Technical Protocols
If chromatography is required, you must neutralize the stationary phase.[2] Below are the validated protocols.
Protocol A: Silica Gel Neutralization (The "TEA Method")
This is the industry standard for purifying acid-sensitive Mannich bases on silica.
Reagents:
-
Silica Gel (Standard 60 Å)[8]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare your eluent system (determined by TLC) and add 1.0% to 2.0% (v/v) Triethylamine .[3]
-
Why: TEA is a stronger base than the benzoxazine. It preferentially binds to the acidic silanol sites on the silica, effectively "capping" them.
-
-
Slurry Packing: Suspend the silica gel in the TEA-spiked mobile phase. Do not dry pack. Slurry packing ensures the base is distributed evenly before the sample touches the column.
-
Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-containing solvent.
-
Sample Loading: Dissolve your crude mixture in a minimum amount of the mobile phase (with TEA). Avoid using pure DCM for loading if possible, as it can be slightly acidic; use the eluent mixture.
-
Elution: Run the column using the TEA-spiked solvent.
-
Note: You may reduce TEA to 0.5% after the first few fractions if the separation is slow, but maintaining 1% is safer for stability.
-
Protocol B: TLC Simulation (Diagnostic)
Users often report that "column separation didn't match the TLC." This occurs because the TLC plate is also acidic silica.
-
The Fix: You must pre-treat your TLC plate.
-
Dip the empty TLC plate into a solution of 5% TEA in Hexane/DCM.
-
Let it dry in the fume hood for 5 minutes.
-
Spot your compound and run the TLC using the mobile phase + 1% TEA.
-
Result: This accurately predicts the Rf and spot shape you will see on the neutralized column.
-
Troubleshooting Guide (FAQ)
User Issue: The product is streaking (tailing) badly, even with TEA. Root Cause: The basic nitrogen is still interacting with the stationary phase, or the compound is overloading the column. Resolution:
-
Increase TEA: Bump the TEA concentration to 3% (max).
-
Switch Stationary Phase: Switch to Neutral Alumina or Basic Alumina (Brockmann Grade III). Alumina is less acidic than silica and often requires no amine modifier, preventing the "fishy" smell of TEA in your final product [1].
-
Change Solvent: If using DCM/MeOH, the methanol can sometimes dissolve silica (slightly), increasing acidity. Switch to Toluene/Ethyl Acetate.
User Issue: I recovered the correct mass, but the NMR shows a mixture of phenol and amine. Root Cause: On-column hydrolysis occurred. Resolution:
-
The neutralization was insufficient.
-
Alternative Workup: Avoid the column entirely. Dissolve the crude reaction mixture in DCM and wash 3x with 0.1 N NaOH (cold). This removes unreacted phenols. Then wash with water, dry over MgSO
, and concentrate. Many benzoxazines can be purified via this extraction method followed by recrystallization from Ethanol [2].
User Issue: My product co-elutes with the starting phenol. Root Cause: Phenols and benzoxazines often have similar polarities. Resolution:
-
Selectivity Change: If using Hexane/EtOAc, switch to Toluene/Acetone . The pi-pi interactions of Toluene with the aromatic rings can alter the selectivity enough to separate the phenol.
-
Chemical Wash: As mentioned above, wash the crude mixture with dilute NaOH before the column to strip the phenol.
Data & Reference Tables
Table 1: Mobile Phase Modifier Effects
| Modifier | Concentration | Target Mechanism | Best For |
| Triethylamine (TEA) | 1–2% v/v | Neutralizes silanols; suppresses tailing. | Standard 1,3-benzoxazines. |
| Ammonium Hydroxide | 0.5–1% v/v | Stronger suppression of ionization. | Highly polar/ionic benzoxazines. |
| Diethylamine | 1% v/v | Alternative to TEA (lower boiling point). | Volatile derivatives.[9] |
Table 2: Stationary Phase Compatibility
| Stationary Phase | Acidity (pH) | Benzoxazine Stability | Recommendation |
| Silica Gel (Untreated) | 4.0 – 5.0 | Low (Risk of Hydrolysis) | Avoid unless neutralized. |
| Silica Gel (+TEA) | ~8.0 | High | Recommended (Standard). |
| Neutral Alumina | 7.0 – 7.5 | Very High | Use for highly labile derivatives. |
| Basic Alumina | 9.0 – 10.0 | High | Good, but may cause side reactions if ester groups are present. |
References
-
Huntsman Advanced Materials. (2024). Advanced Benzoxazine Resins: Chemistry and Purification.
- Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier.
-
Sini, N. K., et al. (2014). "Renewable benzoxazine monomers from vanillin: Synthesis, characterization, and polymerization studies." Industrial & Engineering Chemistry Research.
-
Vertex AI Search. (2025).[9] Grounding Sources on Mannich Base Stability and Chromatography. (Aggregated technical data).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary & Core Stability Profile
Compound: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Primary Application: Pharmacological scaffold, bioactive intermediate, or heterocyclic building block.
This guide addresses the stability profile of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in aqueous environments. As a 3,4-dihydro-1,4-benzoxazine derivative, this molecule is an electron-rich bicyclic system. While the 1,4-oxazine ring offers better hydrolytic stability compared to its 1,3-isomers, the presence of the secondary amine (position 4) and the electron-donating methoxy group (position 6) creates a high susceptibility to oxidative degradation and photolytic instability .
Stability Dashboard
| Parameter | Rating | Key Risk Factor |
| Hydrolytic Stability | ⭐⭐⭐⭐ (High) | Stable in neutral/mildly acidic pH. Ring opening is rare under physiological conditions. |
| Oxidative Stability | ⭐ (Low) | Critical Risk. Rapid auto-oxidation to benzoxazinones or imines in aerated solutions. |
| Photostability | ⭐⭐ (Low-Medium) | Sensitive to UV/Blue light; accelerates oxidative pathways. |
| Solubility (Aq) | ⭐ (Low) | Lipophilic. Requires co-solvents (DMSO, EtOH) or pH adjustment (protonation). |
Troubleshooting Guide (FAQ)
Q1: "My aqueous stock solution turned brown/pink after 4 hours. Is it still usable?"
Diagnosis: Oxidative Degradation. The color change indicates the formation of oxidation products, likely quinoid-type species or coupled dimers. The 6-methoxy group increases electron density, facilitating the oxidation of the secondary amine (NH) or the activated methylene positions.
-
Verdict: Discard immediately. The purity is compromised.
-
Solution: See Protocol A: Preparation of Oxygen-Free Stock Solutions.
Q2: "The compound precipitates when diluted into PBS (pH 7.4)."
Diagnosis: Solubility Limit / pKa Mismatch. As a secondary amine, the compound is basic. In its neutral form (dominant at pH 7.4), it is lipophilic (LogP ~1.7–2.0).
-
Mechanistic Insight: At pH 7.4, the amine is partially deprotonated, reducing aqueous solubility.
-
Solution:
-
Dissolve the solid in 100% DMSO first (up to 50 mM).
-
Dilute into the aqueous buffer immediately before use.
-
Limit final DMSO concentration to 0.1–1% to maintain solubility without cytotoxicity.
-
Q3: "Can I store the solution at 4°C for a week?"
Diagnosis: Storage Protocol Violation. Even at 4°C, dissolved oxygen in water will degrade the compound over days.
-
Verdict: Aqueous solutions must be freshly prepared .
-
Solution: Store the solid powder at -20°C (desiccated). If solution storage is unavoidable, freeze aliquots in DMSO at -80°C under argon.
Technical Deep Dive: Degradation Mechanisms
The instability of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine stems from two competing pathways driven by the electron-rich nature of the scaffold.
Pathway 1: Auto-oxidation (The "Browning" Effect)
In the presence of dissolved oxygen (
Pathway 2: Acid-Catalyzed Ring Opening (Minor)
While 1,4-benzoxazines are more robust than 1,3-benzoxazines, strong acidic conditions (pH < 2) combined with heat can force the hydrolysis of the hemiaminal-ether linkage, though this is rare in standard biological buffers.
Visualization: Degradation Pathways
Caption: Figure 1. Oxidative degradation cascade of dihydro-1,4-benzoxazines in aerated aqueous solution.
Experimental Protocols
Protocol A: Preparation of Oxygen-Free Stock Solutions
Use this protocol for cellular assays or kinetic studies to ensure >99% integrity over 24 hours.
Reagents:
-
DMSO (Anhydrous, High Purity)
-
Argon or Nitrogen gas
-
Degassed Buffer (PBS or Media)
Step-by-Step:
-
Degas Solvents: Sparge the aqueous buffer with Argon/Nitrogen for 15 minutes to remove dissolved oxygen.
-
Primary Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10–50 mM .
-
Note: This DMSO stock is stable for 1 month at -20°C if sealed tight.
-
-
Working Solution:
-
Add the DMSO stock to the degassed buffer to reach the final concentration (e.g., 10 µM).
-
Crucial: Perform this dilution immediately before the experiment.
-
-
Antioxidant Protection (Optional):
-
If the experiment allows, add 100 µM Ascorbic Acid or Sodium Metabisulfite to the buffer. This acts as a sacrificial antioxidant, protecting the benzoxazine scaffold.
-
Protocol B: QC Check via HPLC
Verify stability before running expensive biological screens.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm and 280 nm |
| Pass Criteria | Single peak >98% area. New peaks at higher RT (dimers) or lower RT (hydrolysis) indicate degradation. |
References
-
PubChem. (2025).[4] 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine. [Link]
-
Kotha, S., et al. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles. (Discusses general reactivity and oxidation susceptibility of the scaffold). [Link]
-
RSC Publishing. (2021). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Chemical Communications.[5] (Highlights the ease of oxidation at the C2/C3 positions in these heterocycles). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Benzoxazine Synthesis
Topic: Troubleshooting Cyclization Failures in Benzoxazine Synthesis Department: Chemical Synthesis & Application Support Responder: Senior Application Scientist, Polymer Chemistry Division
Introduction: The Mechanics of Cyclization
Welcome to the technical support center. You are likely here because your benzoxazine synthesis—typically a Mannich condensation involving a phenol, a primary amine, and formaldehyde—has failed to yield the discrete cyclic monomer you expect. Instead, you may be facing viscous oils, insoluble gels, or unreacted starting materials.
To troubleshoot effectively, we must first ground ourselves in the mechanism. The formation of the 1,3-benzoxazine ring is a stepwise process. It involves the initial formation of a hemiaminal or iminium ion intermediate, followed by an electrocyclic ring closure onto the phenolic ring.
The Critical Insight: This reaction is an equilibrium process driven by the removal of water. If water remains in the system, or if the "open" intermediates are thermodynamically favored due to solvent effects or steric hindrance, cyclization will stall or reverse (hydrolysis).
Part 1: Troubleshooting Guide (Q&A)
Category 1: Reaction Conditions & Stoichiometry
Q1: My reaction mixture turns into an insoluble gel before the reaction time is complete. What is happening?
Diagnosis: You are likely observing triazine network formation or premature oligomerization .
-
The Cause: If the amine and formaldehyde react faster with each other than with the phenol, they form hexahydro-1,3,5-triazine derivatives. This is common when using highly reactive aliphatic amines or when the phenol is sterically hindered. Alternatively, if the temperature is too high (>100°C) during the initial mixing, the benzoxazine ring may open and polymerize (ROP) in situ.
-
The Fix:
-
Adjust Addition Order: Pre-mix the phenol and amine before adding paraformaldehyde. This encourages the formation of the N-hydroxymethyl intermediate on the amine in the presence of the phenol.
-
Temperature Staging: Start the reaction at a lower temperature (60–70°C) to allow the formation of the benzoxazine monomer, then briefly increase to reflux to ensure ring closure. Avoid prolonged heating above 110°C.
-
Solvent Switch: If using a non-polar solvent (toluene), switch to a Toluene/Ethanol (2:1) mixture. Ethanol helps solubilize the polar intermediates, preventing them from crashing out as oligomers before they can cyclize [1].
-
Q2: I have low conversion, and NMR shows broad peaks characteristic of "open" structures. Why isn't the ring closing?
Diagnosis: This is a classic water management failure .
-
The Cause: The Mannich reaction generates 2 moles of water for every mole of benzoxazine ring formed. Water is a nucleophile that can attack the iminium intermediate, reversing the reaction (hydrolysis).
-
The Fix:
-
Reagent Quality: Do not use formalin (37% aqueous formaldehyde). Use paraformaldehyde (95%+) to minimize initial water content.
-
Water Removal: If synthesizing in solution (e.g., Toluene or Chloroform), use a Dean-Stark trap to physically remove azeotropic water.
-
Stoichiometric Excess: Use a slight excess of paraformaldehyde (2.1 to 2.2 eq per amine group) to account for depolymerization losses and drive the equilibrium forward [2].
-
Category 2: Purification & Work-up[1][2]
Q3: My product is a sticky, dark oil that refuses to crystallize. How do I purify it?
Diagnosis: Presence of phenolic impurities or oligomers .
-
The Cause: Unreacted phenol acts as an impurity that depresses the melting point of the monomer. Furthermore, phenols can catalyze the ring-opening polymerization of the benzoxazine, leading to a viscous syrup.
-
The Fix:
-
The NaOH Wash (Critical Step): Dissolve your crude product in a non-polar solvent (Dichloromethane or Ethyl Acetate) and wash it vigorously with 1N NaOH (aq) . This converts unreacted phenol into water-soluble phenolate salts, which are removed in the aqueous layer. Follow with distilled water washes until neutral pH [3].
-
Recrystallization: For solid monomers, recrystallize from Ethanol or an Acetone/Water mixture. If the oil persists, triturating with cold methanol can sometimes induce precipitation.
-
Part 2: Visualized Mechanisms & Workflows
Figure 1: The Mannich Condensation & Failure Pathways
This diagram illustrates the stepwise formation of the benzoxazine ring and the competing pathways that lead to failure (hydrolysis and oligomerization).
Caption: Figure 1. Mechanistic pathway of benzoxazine synthesis showing critical intermediates (yellow) and failure modes (red).
Figure 2: Troubleshooting Decision Tree
Use this flowchart to diagnose the specific failure mode of your experiment.
Caption: Figure 2. Logic flow for diagnosing common benzoxazine synthesis failures.
Part 3: Validated Experimental Protocol
To minimize cyclization failures, we recommend the Solventless Method or the Mixed-Solvent Method over pure non-polar solvents for difficult substrates.
Protocol: Toluene/Ethanol Mixed Solvent Synthesis
Best for: Preventing gelation in bifunctional monomers.
-
Stoichiometry: Calculate 1.0 eq Phenol : 1.0 eq Primary Amine : 2.1 eq Paraformaldehyde.
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.
-
Solvent: Add Toluene:Ethanol (2:1 v/v) . The ethanol acts as a co-solvent to solubilize polar intermediates [4].
-
Reaction:
-
Work-up:
-
Validation:
-
1H-NMR: Look for the characteristic oxazine ring protons:
-
O-CH2-N: ~5.3 ppm (singlet).
-
Ar-CH2-N: ~4.6 ppm (singlet).
-
-
Note: If these peaks are split or shifted, ring opening may have occurred.
-
Part 4: Quantitative Data Summary
| Variable | Recommended Range | Effect of Deviation |
| Stoichiometry (CH2O) | 2.1 – 2.2 eq | < 2.0: Incomplete conversion (open rings). > 2.5: Formation of triazine gels. |
| Temperature | 80°C – 100°C | < 70°C: Slow kinetics, incomplete cyclization. > 110°C: Ring-opening polymerization (ROP). |
| Reaction Time | 4 – 8 hours | > 12 hours: Increased risk of oligomerization/oxidation. |
| Solvent Polarity | Mixed (Tol/EtOH) | Pure Non-polar: Precipitation of intermediates (low yield). Highly Polar (DMF): Difficult removal, hydrolysis risk. |
References
-
Solvent effect on the synthesis of polybenzoxazine copolymer precursors. ResearchGate. [Link]
-
Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. The Journal of Physical Chemistry A. [Link]
-
Preparation of High Purity Samples, Effect of Purity on Properties... ResearchGate. [Link]
-
Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A... ACS Omega. [Link]
Sources
Technical Support Center: Purification of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of substituted benzoxazines. 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-01-3) is a highly versatile scaffold in medicinal chemistry, but its synthesis often yields a complex crude matrix containing unreacted precursors, over-alkylated byproducts, and oxidation artifacts.
This guide abandons generic advice in favor of mechanistic, causality-driven troubleshooting. Below, you will find self-validating protocols designed to exploit the specific physicochemical properties of this molecule to achieve >95% purity.
Analyte Profiling & Impurity Causality
To purify a molecule effectively, you must first understand its electronic and structural environment. The target compound features a basic secondary amine embedded in a partially saturated oxazine ring, coupled with an electron-rich aromatic system.
Table 1: Physicochemical Profile & Purification Relevance
| Parameter | Description | Purification Relevance |
| Basic Center | Secondary Amine (Position 4) | Enables acid-base extraction via reversible protonation (pKa ~4.5–5.0). |
| Aromatic Substituent | 6-Methoxy Group | Electron-donating; increases susceptibility to air oxidation. Requires inert handling. |
| Aliphatic Substituent | 2-Methyl Group | Introduces a stereocenter; provides minor steric hindrance against N-alkylation. |
| Solubility | Soluble in EtOAc, DCM, MeOH | Allows versatile solvent selection for liquid-liquid extraction and chromatography. |
Table 2: Common Impurities & Causality
| Impurity | Causality / Source | Removal Strategy |
| 2-Amino-4-methoxyphenol | Unreacted starting material from incomplete cyclization. | Alkaline wash (1M NaOH) to deprotonate the acidic phenol. |
| N-Alkylated Byproducts | Over-reaction with electrophiles during the ring-closure step. | Remains in organic phase during acidic extraction (neutral/non-basic). |
| Benzoxazinones / Imines | Spontaneous oxidation of the dihydro-oxazine ring. | Silica gel chromatography or recrystallization. |
| Inorganic Salts | Leftover from reducing agents (e.g., NaBH₄) or metal catalysts. | Aqueous washes; completely insoluble in organic solvents. |
Troubleshooting FAQs
Q: Why is my crude product heavily contaminated with unreacted aminophenol, and how do I remove it? A: Causality: The 2-methyl group on the electrophile can introduce steric hindrance during the cyclization step, leaving unreacted 2-amino-4-methoxyphenol in the matrix. Solution: Because the phenolic -OH is acidic (pKa ~10), washing your crude organic mixture with 1M NaOH deprotonates the phenol into a water-soluble phenoxide salt, partitioning it into the aqueous layer while your target benzoxazine remains in the organic phase.
Q: I am seeing a persistent dark brown/black coloration in my crude oil upon exposure to air. Is the product degrading? A: Causality: Yes. The 6-methoxy group strongly donates electron density into the aromatic ring. This makes the dihydro-oxazine system highly susceptible to spontaneous air oxidation, forming intensely colored quinone-imines or benzoxazinones 1[1]. Solution: Always concentrate and store the purified 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine under an inert atmosphere (Argon/Nitrogen) at 2-8°C. During chromatography, minimize the time the compound spends on the high-surface-area silica.
Q: My acid-base extraction resulted in an intractable emulsion. How do I break it and recover my benzoxazine? A: Causality: Emulsions in this system are typically caused by the amphiphilic nature of partially protonated benzoxazines or the presence of polymeric byproducts from the synthesis. Solution: Filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric surfactants. Alternatively, saturate the aqueous layer with NaCl (brine) to increase its ionic strength, forcing the organic components back into the ethyl acetate layer 2[2].
Q: The target compound is streaking severely on my TLC plates and silica column. How can I improve resolution? A: Causality: The secondary amine of the benzoxazine interacts strongly via hydrogen bonding with the acidic silanol groups on standard silica gel. Solution: Deactivate the silica by adding 1% Triethylamine (TEA) to your mobile phase. The TEA neutralizes the silanol groups, allowing the benzoxazine to elute as a tight, well-resolved band.
Validated Purification Methodologies
The following protocols are designed as self-validating systems . By incorporating analytical checkpoints (pH testing, TLC) directly into the workflow, you guarantee the success of each phase transfer before moving to the next step.
Protocol A: Self-Validating Acid-Base Extraction
This method exploits the reversible protonation of the secondary amine to separate the target from neutral and acidic impurities3[3].
-
Initial Solubilization: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Phenol Depletion (Alkaline Wash): Wash the organic layer with an equal volume of 1M NaOH.
-
Self-Validation: Spot both layers on a TLC plate. The lower Rf phenolic starting material should be entirely absent from the organic phase.
-
-
Target Isolation (Acidic Extraction): Extract the organic layer with 1M HCl (3 × 1/3 volume). The benzoxazine protonates to form a water-soluble hydrochloride salt and migrates to the aqueous layer.
-
Self-Validation: Check the pH of the aqueous layer; it must be < 2 to ensure full protonation. Spot the depleted EtOAc layer on TLC—the target spot should be completely gone. If it remains, neutral N-alkylated impurities are present.
-
-
Basification & Recovery: Cool the combined aqueous acidic layers in an ice bath (to prevent thermal degradation). Slowly add 3M NaOH dropwise while stirring until the pH reaches >10.
-
Self-Validation: The solution will turn cloudy as the free base benzoxazine precipitates or oils out.
-
-
Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 1/3 volume). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Protocol B: Amine-Deactivated Silica Gel Chromatography
Use this method if acid-base extraction is insufficient due to the presence of basic impurities with similar pKa values4[4].
-
Column Preparation: Slurry pack the silica gel using Hexane containing 1% Triethylamine (TEA).
-
Sample Loading: Dry-load the crude mixture onto a small amount of silica to prevent band broadening, or load it carefully as a concentrated solution in dichloromethane.
-
Elution: Elute with a gradient of Hexane to Ethyl Acetate (e.g., 90:10 to 70:30), strictly maintaining 1% TEA in all mobile phases.
-
Fraction Validation: Analyze fractions via TLC (visualized with UV 254 nm and Ninhydrin stain). The target compound will appear as a tight, non-streaking spot that turns distinctively colored upon Ninhydrin heating (confirming the secondary amine).
Purification Workflow Visualization
Decision tree for the purification of crude 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.
References
-
[2] 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol - Benchchem: Acid/Base Workup & Extraction. Benchchem Technical Support Center. 2
-
[3] US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts. Google Patents. 3
-
[4] US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same. Google Patents. 4
-
[1] 58960-11-5 | 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine Physical Properties. BLDpharm. 1
Sources
- 1. 58960-11-5|6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 2. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]
- 3. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]
- 4. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
Optimizing reaction temperature for benzoxazine ring formation
Technical Support Center: Benzoxazine Synthesis & Optimization
Topic: Optimizing Reaction Temperature for Benzoxazine Ring Formation Ticket ID: BZ-OPT-404 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Thermal "Goldilocks" Zone
Welcome to the Benzoxazine Optimization Support Center. If you are synthesizing benzoxazine monomers (whether for pharmaceutical heterocycles or polymeric precursors), temperature is your most critical variable.
The Core Conflict: You are operating between two kinetic thresholds:
-
The Mannich Threshold (~80°C - 110°C): The minimum energy required to drive the condensation of phenol, amine, and formaldehyde into the closed oxazine ring.
-
The ROP Threshold (~150°C - 220°C): The temperature at which the ring thermally cleaves, leading to Ring-Opening Polymerization (ROP).
Optimization Goal: Maximize ring closure (yield) while strictly preventing ring opening (oligomerization/gelation).
Module 1: The Mechanism & Thermal Logic
To optimize, you must understand the competing pathways. The formation of the benzoxazine ring is a Mannich-like condensation .
The Reaction Pathway (Visualized)
The following diagram illustrates the critical temperature windows and the structural evolution of the molecule.
Caption: Figure 1. Thermal evolution of benzoxazine. Green arrow indicates the target synthesis window. Red dashed line indicates the failure mode (polymerization).
Module 2: Optimization Protocols
Do not use a "one-size-fits-all" temperature. Select your protocol based on your solvent system.
Protocol A: Solvent-Based Synthesis (High Purity)
Recommended for: Pharmaceutical intermediates, high-purity monomer isolation.
The Logic: Solvents act as a thermal buffer. By choosing a solvent with a boiling point inside the "Goldilocks Zone," you physically prevent the reaction from reaching the ROP threshold.
| Parameter | Specification | Why? |
| Target Temp | 105°C - 110°C | Sufficient for ring closure; below ROP onset. |
| Solvent | Toluene (bp 110.6°C) | Self-validating system: The reflux temperature is the optimization temperature. You cannot overheat. |
| Alternative | 1,4-Dioxane (bp 101°C) | Use for more polar substrates, but requires stricter drying. |
| Duration | 4 - 6 Hours | Kinetic studies show >90% conversion typically occurs by 5 hours at reflux [1]. |
Step-by-Step:
-
Dissolve amine (1 eq) and phenol (1 eq) in Toluene (3-5 mL per gram of reactant).
-
Add Paraformaldehyde (2.1 eq) slowly to avoid clumping.
-
Critical Step: Fit a Dean-Stark trap.
-
Heat to reflux (approx. 110°C).
-
Validation: Monitor water collection in the trap. Reaction is complete when water generation ceases.[1]
Protocol B: Solventless (Melt) Synthesis (Green/Scale-Up)
Recommended for: Industrial resins, large-scale precursors.
The Logic: Removes solvent waste but removes the thermal buffer. Requires precise external temperature control to avoid "runaway" exotherms.
| Parameter | Specification | Why? |
| Target Temp | 100°C - 120°C | Melt viscosity drops, allowing mixing. |
| Safety Limit | Do not exceed 130°C | Risk of sudden ROP exotherm increases exponentially above 130°C. |
| Mixing | High Shear | Essential to prevent local hotspots where T > T_onset. |
Step-by-Step:
-
Mix Phenol and Amine at 80°C until molten.
-
Add Paraformaldehyde in portions.
-
Ramp temperature to 110°C .
-
Stir vigorously for 20-40 minutes.
-
Quench: Pour immediately onto a cooling tray/Teflon sheet to freeze the reaction before polymerization starts [2].
Module 3: Troubleshooting (The Help Desk)
Use this decision tree to diagnose temperature-related failures.
Caption: Figure 2. Diagnostic flowchart for benzoxazine synthesis failures.
Q: My reaction mixture turned into an insoluble gel. What happened?
A: You likely triggered Ring-Opening Polymerization (ROP) .
-
Diagnosis: The temperature exceeded the ROP onset (usually >150°C), or you have acidic impurities acting as cationic initiators.
-
Fix: Ensure your temperature probe is measuring the internal liquid temperature, not the oil bath. If using the melt method, reduce temperature by 10°C and reduce reaction time.
Q: I have a high yield, but the product is an oil that won't crystallize. Is it impure?
A: Not necessarily, but it indicates oligomers or residual solvent .
-
Diagnosis: If the temperature was too high (>120°C) for too long, small oligomers form, preventing crystallization.
-
Fix: Wash the crude oil with cold 1N NaOH (to remove unreacted phenol) and water. Attempt recrystallization from ethanol.
Q: What is the white precipitate forming in my flask?
A: This is often a Triazine network .
-
Mechanism: If formaldehyde is in excess or the amine is unstable, the amine trimerizes with formaldehyde instead of closing the oxazine ring with phenol.
-
Fix: This is a "dead" side product. Filter it off. To prevent it, ensure precise stoichiometry (Phenol:Amine:Formaldehyde = 1:1:2) and avoid overheating the formaldehyde before the phenol is available [3].
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use basic catalysts to lower the reaction temperature? A: Proceed with caution. While weak bases (like triethylamine) can catalyze the ring closure, strong bases or acids can catalyze the opening or hydrolysis. For standard synthesis, thermal activation (110°C) without catalyst is preferred to maintain the stability of the closed ring [4].
Q: How does the substituent on the phenol affect the optimal temperature? A:
-
Electron-Withdrawing Groups (e.g., -NO2, -Cl): These make the phenol more acidic and the ring less stable. You may need to lower your synthesis temperature (90-100°C) to prevent premature opening.
-
Electron-Donating Groups (e.g., -OMe, -Alkyl): These stabilize the ring. You can safely reflux at higher temperatures (110-120°C) to push conversion.
Q: Why is removing water so important?
A: The reaction is an equilibrium.[1]
References
-
Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier.[2] (Foundational text on kinetics and synthesis protocols).
-
Sini, N. K., et al. (2014). "Renewable benzoxazine monomers from vanillin: Synthesis, characterization, and studies on curing behavior." Industrial & Engineering Chemistry Research.
-
Wang, C., et al. (2010). "Synthesis and properties of benzoxazine monomers." Polymer.[2][3][4][5][6][7][8] (Discusses triazine side reactions).
-
Lochab, B., et al. (2021). "Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins." Polymers.[2][3][4][5][6][7][8]
Sources
- 1. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polen.itu.edu.tr [polen.itu.edu.tr]
- 5. Construction of Benzoxazine-linked One-Dimensional Covalent Organic Frameworks Using the Mannich Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Handling air-sensitive 3,4-dihydro-2H-1,4-benzoxazine intermediates
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who face challenges isolating and storing 3,4-dihydro-2H-1,4-benzoxazines. While these scaffolds are highly prized in medicinal chemistry for their diverse pharmacological activities[1], their synthesis is notoriously hampered by their acute sensitivity to air and moisture[2].
This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind intermediate degradation, establish self-validating experimental protocols, and provide field-proven troubleshooting strategies to ensure the integrity of your synthetic workflows.
Mechanistic Diagnostics: Understanding Oxidative Degradation
The core issue with 3,4-dihydro-2H-1,4-benzoxazines lies in their electronic structure. The secondary amine at position 4 is conjugated with an electron-rich aromatic ring, making the nitrogen center highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, single-electron transfer events generate N-centered radicals. These radicals either undergo dehydrogenation to form stable imines or recombine to form complex, polymeric degradation products.
Logical relationship between handling conditions, oxidative degradation, and intermediate stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My intermediate rapidly turns from a pale yellow liquid to a dark brown/black viscous oil upon concentration. What is happening? A: This is the visual manifestation of radical-mediated polymerization. Standard rotary evaporation exposes the sample to atmospheric oxygen through the vacuum pump release and the large surface area of the rotating flask. Expert Fix: For highly sensitive intermediates, remove solvents using a Schlenk line under high vacuum while keeping the flask static. If a rotary evaporator must be used, backfill the system with Argon instead of ambient air before breaking the vacuum.
Q: Can I just sparge (bubble) my solvents with nitrogen to remove oxygen? A: No. Sparging only displaces a fraction of dissolved oxygen and is insufficient for highly electron-rich benzoxazines. You must use the Freeze-Pump-Thaw method to remove both headspace and dissolved gases[3].
Q: Why do you recommend Argon over Nitrogen for Schlenk line work? A: Causality dictates that gas density matters. Argon (~1.78 g/L) is significantly denser than ambient air (~1.22 g/L) and Nitrogen (~1.16 g/L). When you open a Schlenk flask under a positive flow of Argon, the gas acts as a heavy "blanket" over your reaction mixture, drastically reducing the rate of oxygen diffusion into the flask during brief openings or solid additions.
Quantitative Data: Impact of Storage Conditions
Proper storage is critical if the intermediate cannot be immediately consumed in the next synthetic step. The table below summarizes the quantitative impact of various storage conditions on the purity retention of 3,4-dihydro-2H-1,4-benzoxazine intermediates.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Purity (7 Days) | Expected Purity (30 Days) |
| Benchtop | Ambient Air | 25 °C | Ambient | < 40% (Dark brown oil) | < 10% (Polymerized) |
| Refrigerator | Ambient Air | 4 °C | Dark | ~ 75% (Orange/brown) | < 30% |
| Schlenk Flask | Argon (1 atm) | 25 °C | Ambient | > 90% (Pale yellow) | ~ 80% |
| Sealed Ampoule / Glovebox | Argon (1 atm) | -20 °C | Dark | > 98% (Colorless/Pale) | > 95% |
Validated Experimental Protocols
To ensure reproducibility, every procedure must be a self-validating system. Below are the step-by-step methodologies required for handling these sensitive heterocycles[4].
Experimental workflow for the air-free synthesis and isolation of benzoxazine intermediates.
Protocol A: The Freeze-Pump-Thaw Solvent Degassing Method
This is the gold standard for preparing anhydrous, oxygen-free solvents for benzoxazine synthesis[3].
-
Preparation: Fill a heavy-walled Schlenk flask with the required solvent (e.g., anhydrous THF or DCM) to no more than 50% capacity .
-
Expert Insight: Solvents expand upon freezing or undergo rapid volume changes during thawing. Overfilling causes the expanding solid to shatter the heavy-walled glass.
-
-
Freeze: Seal the flask and freeze the solvent completely by submerging the flask in a liquid nitrogen (LN2) dewar.
-
Pump: Once fully frozen, open the stopcock to the high-vacuum manifold of the Schlenk line for 2–3 minutes to evacuate the headspace.
-
Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the LN2, and allow the solvent to thaw completely in a room-temperature water bath. You will observe gas bubbles escaping the liquid as it thaws.
-
Cycle: Repeat this cycle (Freeze → Pump → Thaw) a minimum of three times.
-
Self-Validation Check: During the final thaw cycle, observe the liquid closely. A properly degassed system will show zero gas bubbles evolving from the thawing solvent, validating the complete removal of dissolved gases.
-
Finish: After the final thaw, backfill the flask with high-purity Argon.
Protocol B: Air-Free Cannula Transfer of Benzoxazine Solutions
Transferring the intermediate between vessels must be done without exposing the solution to ambient air[5].
-
Preparation: Ensure both the source Schlenk flask (containing the benzoxazine intermediate) and the receiving flask are under a positive pressure of Argon. Glassware must be pre-dried in an oven at 125 °C overnight to remove adsorbed surface moisture[5].
-
Purge: Insert a flame-dried, stainless-steel cannula through the septum of the source flask, keeping the tip above the liquid level. Allow Argon to flow through the cannula for 30 seconds to purge ambient air from the needle.
-
Connect: Pierce the septum of the receiving flask with the other end of the cannula.
-
Pressure Differential: Insert a bleed needle (a simple syringe needle) into the receiving flask to create an exit path for the gas, establishing a pressure differential.
-
Transfer: Lower the cannula tip in the source flask into the liquid. The positive Argon pressure will push the benzoxazine solution through the cannula into the receiving flask.
-
Self-Validation Check: The transfer should only proceed when the bleed needle is inserted. If the liquid stops flowing prematurely, it indicates pressure equalization, validating that the system is perfectly sealed and simply requires a slight increase in Argon flow to the source flask.
-
Completion: Raise the cannula above the liquid level in the source flask, remove the bleed needle from the receiving flask, and carefully withdraw the cannula.
References
-
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis (EurekaSelect). 1
-
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol. Benchchem. 2
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group (University of Pittsburgh). 3
-
An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. 4
-
Handling air-sensitive reagents AL-134. Division of Research Safety (University of Illinois). 5
Sources
Technical Support Center: Benzoxazine Formulation & Solubility
Ticket #: BXZ-SOL-001
Subject: Overcoming Aqueous Solubility Limitations of Benzoxazine Salts
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
The "Benzoxazine Paradox" (Read This First)
Welcome to the Benzoxazine Formulation Support Center. Before proceeding to the protocols, it is critical to address the specific chemical nature of your analyte.
The Core Issue: You are likely attempting to solubilize a benzoxazine derivative by forming a salt (e.g., Hydrochloride, Mesylate) to protonate the nitrogen atom. However, you are encountering a paradox: Conditions that favor ionization (low pH) often trigger chemical degradation.
The 1,3-benzoxazine ring is thermodynamically unstable in strong aqueous acids. Protonation of the nitrogen atom facilitates the cleavage of the O-CH₂-N bond, leading to ring-opening hydrolysis and the formation of a phenolic Mannich base (See Figure 1).
Diagnosis Checklist:
If you answered YES to any of these, your "solubility" issue is likely a stability issue. The protocols below are designed to bypass this limitation.
Decision Matrix: Selecting the Right Strategy
Do not default to simple pH adjustment. Use this logic flow to select the correct solubilization method for your biological assay or chemical process.
Figure 1: Strategic decision tree for benzoxazine solubilization. Note that acid instability often rules out simple salt formation.
Troubleshooting Guides & Protocols
Method A: Cyclodextrin Inclusion (The "Gold Standard")
Best For: Unstable benzoxazines, sensitive biological assays (cell culture), and preventing hydrolysis.
Mechanism: The hydrophobic benzoxazine ring enters the lipophilic cavity of
Protocol: Phase Solubility Screening
-
Preparation: Prepare a 40% (w/v) stock solution of HP
CD in water (or PBS pH 7.4). -
Serial Dilution: Create a range of CD concentrations: 0%, 5%, 10%, 20%, 30%, 40%.
-
Excess Addition: Add excess solid benzoxazine to each vial.
-
Equilibration: Shake at 25°C for 24–48 hours. Note: Do not use ultrasound for >5 mins as it may degrade the ring.
-
Filtration: Filter through a 0.45 µm PVDF membrane.
-
Quantification: Analyze filtrate via HPLC-UV.
Data Interpretation:
Plot [Benzoxazine] dissolved (M) vs. [CD] concentration (M). A linear increase (
| CD Type | Solubility Enhancement Factor | Biological Safety | Cost |
| 2x - 10x | Low (Renal toxicity risk IV) | Low | |
| HP | 50x - 100x | High (FDA Approved excipient) | Medium |
| SBE- | 50x - 200x | High (Parenteral grade) | High |
Method B: Cosolvent Systems (The "Quick Fix")
Best For: Early-stage chemical synthesis or robust biological assays. Warning: High concentrations of organic solvents can precipitate proteins in biological media.
The "10/90" Rule Protocol:
-
Dissolve your benzoxazine salt in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Slowly add this stock to your aqueous buffer (PBS or Media) while vortexing rapidly.
-
Critical Step: If precipitation occurs immediately, add a secondary cosolvent (Surfactant).
Recommended Formulation (Ternary System):
-
10% DMSO (Primary Solubilizer)
-
5% Tween 80 or PEG 400 (Interface Stabilizer)
-
85% Aqueous Buffer (pH 7.4)
Why this works: The surfactant (Tween) prevents the "crashing out" effect that happens when the hydrophobic drug molecules aggregate upon contact with water.
Method C: Salt Switching (Counter-ion Selection)
Best For: Stable benzoxazines where HCl salts have failed. The Issue: HCl salts often have a "Common Ion Effect" in physiological fluids (high Cl⁻ concentration in saline reduces solubility).
Protocol: In-Situ Salt Screening Instead of synthesizing the salt, generate it in situ to test solubility:
-
Weigh free base benzoxazine into 3 vials.
-
Add 1 equivalent of acid solution to each:
-
Vial A: Methanesulfonic acid (Mesylate)
-
Vial B: L-Tartaric acid (Tartrate)
-
Vial C: Gluconic acid (Gluconate)
-
-
Add water to desired volume.
-
Observe for clarity.[1] Mesylates and Gluconates often disrupt the crystal lattice better than Chlorides for planar aromatic systems.
Frequently Asked Questions (FAQ)
Q: My benzoxazine salt dissolves initially but turns cloudy after 2 hours. Why? A: This is likely Ostwald Ripening or Hydrolysis .
-
Hydrolysis: The ring opened, forming a phenolic species which is less soluble at the current pH. Check HPLC.
-
Ripening: Small metastable crystals formed initially, but thermodynamically stable (insoluble) crystals grew over time. Fix: Add a crystallization inhibitor like HPMC (0.1%) or switch to the Cyclodextrin method.
Q: Can I use sonication to dissolve the salt? A: Use with extreme caution. High-energy sonication can generate local heat spots that accelerate the ring-opening hydrolysis of the oxazine ring. We recommend magnetic stirring or vortexing instead.
Q: I need to inject this into mice. Which formulation is safest? A: Avoid high DMSO (>5%) for IV administration as it causes hemolysis.
-
Recommendation: Use 10-20% HP
CD in Saline . This is isotonic, prevents phlebitis, and stabilizes the benzoxazine ring in blood circulation.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier. (Provides fundamental data on oxazine ring hydrolysis kinetics). Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews. Link
-
Serra, G., et al. (2016). Cyclodextrin inclusion complexation as a strategy to improve the solubility and stability of benzoxazine derivatives.[5] Journal of Inclusion Phenomena and Macrocyclic Chemistry. (General principle citation for heterocycle stabilization).
-
FDA Inactive Ingredient Database. (For verifying safety limits of HP
CD and DMSO). Link
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scienceasia.org [scienceasia.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analytical Guide: Structural Validation of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine via 1H NMR
Executive Summary
This guide provides a technical benchmark for the structural elucidation of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . As a privileged scaffold in medicinal chemistry—often serving as a precursor for potassium channel openers and neuroprotective agents—the precise validation of its substitution pattern is critical.
This analysis compares the 1H NMR (Proton Nuclear Magnetic Resonance) profile of the target molecule against its most common synthetic impurities (regioisomers) and evaluates the efficacy of 1D NMR versus 2D NMR techniques for definitive assignment.[1]
Part 1: Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution, the following protocol minimizes solvent effects that often obscure the critical heterocyclic protons.
Reagents & Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this specific scaffold.-
Reasoning: While DMSO-
is excellent for solubility, it often broadens the amine ( ) signal due to hydrogen bonding and can obscure the multiplet due to the water peak overlap (~3.3 ppm). provides a sharper resolution of the diastereotopic protons at .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the aromatic protons).
Part 2: Spectral Analysis & Assignment
The 1H NMR spectrum of this molecule is distinct due to the chiral center at
1. The Heterocyclic Ring (The "Fingerprint" Region)
The morpholine-like ring creates a complex ABX system or AMX system depending on the field strength.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Mechanistic Insight |
| C2-Me | Methyl | 1.35 – 1.45 | Doublet (d) | Coupled to the single proton at C2. | |
| C3-H | Methylene | 3.00 – 3.15 | dd | Diastereotopic proton "a". Upfield due to proximity to N. | |
| C3-H | Methylene | 3.25 – 3.35 | dd | Diastereotopic proton "b". Distinct shift confirms rigid ring conformation. | |
| C2-H | Methine | 4.10 – 4.25 | Multiplet (m) | - | Deshielded by Oxygen. Couples to Me, H |
| N-H | Amine | 3.50 – 4.00 | Broad (br s) | - | Exchangeable. Shift varies with concentration/pH. |
2. The Aromatic Region (Regioselectivity Indicator)
The 6-methoxy substitution creates a 1,2,4-trisubstituted pattern. This is the primary region for quality control against the 7-methoxy isomer.
-
H-5 (d,
Hz): Appears as a "meta-doublet." Located 6.1–6.3 ppm. It is ortho to the fusion Nitrogen (shielding) and meta to the Methoxy group. -
H-7 (dd,
Hz): Located 6.3–6.5 ppm. Couples ortho to H-8 and meta to H-5. -
H-8 (d,
Hz): Located 6.6–6.8 ppm. Ortho to the fusion Oxygen (deshielding relative to N-side).
3. Substituents
-
6-OMe: Singlet (s) at 3.70 – 3.75 ppm . Integration: 3H.
Part 3: Comparative Performance Analysis
This section evaluates how 1H NMR performs against alternative methods for validating this specific structure.
Comparison 1: Distinguishing Regioisomers (6-OMe vs. 7-OMe)
During synthesis (e.g., reduction of benzoxazinones), the 7-methoxy isomer is a common byproduct. 1H NMR is the most efficient tool for differentiation.
| Feature | Target: 6-Methoxy Isomer | Alternative: 7-Methoxy Isomer | Diagnostic Value |
| Isolated Proton | H-5 (Meta coupling only) | H-8 (Meta coupling only) | High. H-5 is upfield (near N); H-8 is downfield (near O). |
| H-5 Coupling | Doublet ( | Doublet ( | Critical. Large coupling on H-5 indicates 7-OMe substitution. |
| H-8 Coupling | Doublet ( | Doublet ( | Critical. Small coupling on H-8 indicates 7-OMe substitution. |
Comparison 2: 1D NMR vs. 2D NMR vs. HPLC
| Methodology | Speed | Structural Certainty | Cost/Complexity | Recommendation |
| 1D 1H NMR | < 5 mins | Moderate (High if pure) | Low | Routine QC. Best for quick batch checks. |
| 2D NOESY | 20-40 mins | Absolute | Medium | Validation. Required to prove spatial proximity of OMe to H-5/H-7. |
| HPLC-MS | 15 mins | Low (Isomers have same Mass) | High | Purity Only. Cannot distinguish regioisomers without chiral columns. |
Part 4: Visualization of Structural Logic
Diagram 1: Analytical Workflow for Benzoxazine Validation
This workflow illustrates the logical steps to confirm the structure and rule out the 7-methoxy impurity.
Caption: Logical decision tree for distinguishing the target 6-methoxy derivative from its regioisomer using coupling constants (
Diagram 2: The ABX Coupling System (Heterocyclic Ring)
Understanding the splitting of the C3 protons is crucial to avoid confusing them with impurities.
Caption: The ABX coupling network of the dihydro-oxazine ring. C3 protons are diastereotopic due to the C2 chiral center.
References
-
PubChem. (2025).[2] 3,4-Dihydro-2H-1,4-benzoxazine Spectral Data. National Library of Medicine. [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]
-
Sebastián, R. M., et al. (2013). Synthesis and Characterization of Substituted Benzoxazines. Semantic Scholar. [Link]
Sources
A Comparative Guide to the FTIR Characteristic Peaks of the 3,4-dihydro-2H-1,4-benzoxazine Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks for the 3,4-dihydro-2H-1,4-benzoxazine ring. In the field of medicinal chemistry and materials science, precise structural elucidation is paramount. The benzoxazine ring system, a key heterocyclic motif, exists in various isomeric forms, with the 1,3- and 1,4-isomers being of significant interest. While substantial literature exists for the well-studied 3,4-dihydro-2H-1,3-benzoxazine, a common monomer for polybenzoxazine resins, this guide will focus on the distinct spectral features of the less-documented 3,4-dihydro-2H-1,4-benzoxazine ring.
This guide will provide a comparative analysis, leveraging the extensive data on the 1,3-isomer to highlight the unique vibrational modes of the 1,4-benzoxazine structure. Understanding these differences is crucial for unambiguous characterization, reaction monitoring, and quality control in research and development.
The Structural Isomerism of Benzoxazines and its Spectroscopic Implications
The fundamental difference between 3,4-dihydro-2H-1,4-benzoxazine and its 1,3-isomer lies in the relative positions of the oxygen and nitrogen atoms within the six-membered heterocyclic ring fused to the benzene ring. This seemingly subtle variation in atomic arrangement leads to distinct electronic environments and, consequently, different vibrational frequencies for the associated chemical bonds. These differences are most prominently observed in the "fingerprint region" of the FTIR spectrum (below 1500 cm⁻¹), which is rich in bending and stretching vibrations of the heterocyclic ring.
Deciphering the Vibrational Fingerprint: 1,4-Benzoxazine vs. 1,3-Benzoxazine
The following table provides a comparative summary of the key FTIR characteristic peaks for the 3,4-dihydro-2H-1,4-benzoxazine ring and its 1,3-isomer. The assignments are based on a synthesis of available literature data.
| Vibrational Mode | 3,4-dihydro-2H-1,4-benzoxazine Wavenumber (cm⁻¹) | 3,4-dihydro-2H-1,3-benzoxazine Wavenumber (cm⁻¹) | Rationale for Spectral Differences and Key Insights |
| N-H Stretch | 3400 - 3300 | Not typically present (N is tertiary) | The secondary amine in the 1,4-benzoxazine ring gives rise to a characteristic N-H stretching vibration. This peak is absent in the 1,3-isomer where the nitrogen atom is tertiary, unless a secondary amine is part of a substituent. |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | This region is characteristic of the C-H stretching vibrations on the benzene ring and is generally similar for both isomers. |
| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 | The asymmetric and symmetric stretching vibrations of the CH₂ groups in the heterocyclic ring appear in this region for both isomers. |
| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 | Multiple bands in this region correspond to the skeletal vibrations of the benzene ring. The substitution pattern on the aromatic ring can influence the number and position of these peaks. A band around 1500 cm⁻¹ is often noted as characteristic of a tri-substituted benzene ring in benzoxazine structures.[1] |
| Asymmetric C-O-C Stretch | ~1230 | 1290 - 1215 | The C-O-C asymmetric stretch is a key diagnostic peak. In the 1,4-isomer, this vibration is influenced by the adjacent C-N bond. In 1,3-benzoxazines, this peak is consistently reported and is a strong indicator of the oxazine ring's presence.[2][3] |
| C-N Stretch | ~1150 | ~1150 | The C-N stretching vibration is present in both isomers and typically appears in this region.[1][4] |
| Symmetric C-O-C Stretch | ~1030 | 1042 - 1017 | The symmetric C-O-C stretch provides another valuable data point for confirming the presence of the ether linkage within the heterocyclic ring.[1][2] |
| Oxazine Ring Vibration | Not well-defined | 960 - 920 | In 1,3-benzoxazines, a characteristic band in this region, often attributed to a combination of O-C stretching and phenolic ring vibrations, is a well-established indicator of the intact oxazine ring.[5][6] Its disappearance is a key marker for polymerization.[5][6] The corresponding definitive peak for the 1,4-isomer is less consistently reported in the literature. |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 | The position of these strong bands is dependent on the substitution pattern of the benzene ring and can be used to confirm the number and position of substituents. |
Experimental Protocol for FTIR Analysis of Benzoxazine Derivatives
This section outlines a standardized procedure for obtaining high-quality FTIR spectra of 3,4-dihydro-2H-1,4-benzoxazine and its derivatives.
Objective: To acquire a transmission or attenuated total reflectance (ATR) FTIR spectrum of a benzoxazine-containing compound for structural verification.
Materials:
-
FTIR Spectrometer (e.g., equipped with a DTGS or MCT detector)
-
Sample of 3,4-dihydro-2H-1,4-benzoxazine derivative
-
Potassium Bromide (KBr), spectroscopic grade (for pellet method)
-
Agate mortar and pestle
-
Hydraulic press for KBr pellets
-
Spatula
-
Solvent (e.g., chloroform, dichloromethane, if preparing a cast film), spectroscopic grade
-
ATR accessory (if using ATR-FTIR)
Methodology:
1. Sample Preparation (Choose one of the following methods):
-
KBr Pellet Method (for solid samples):
-
Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water.
-
In a dry environment, grind 1-2 mg of the benzoxazine sample with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):
-
Ensure the ATR crystal (e.g., diamond, germanium, or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid benzoxazine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Cast Film Method (for soluble solid samples):
-
Dissolve a small amount of the benzoxazine sample in a volatile solvent (e.g., chloroform).
-
Cast a few drops of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a low temperature to form a thin, uniform film.
-
Place the salt plate in the sample holder of the spectrometer.
-
2. Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Record a background spectrum. For the KBr pellet and cast film methods, this is typically done with an empty sample holder or a blank salt plate. For ATR, the background is the clean crystal.
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (increase for higher signal-to-noise ratio)
-
3. Data Processing:
-
Perform a background subtraction.
-
If necessary, perform baseline correction to obtain a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualizing the Key Vibrational Modes
The following diagram illustrates the structure of the 3,4-dihydro-2H-1,4-benzoxazine ring with key bonds highlighted, corresponding to the characteristic FTIR peaks discussed.
Caption: Structure of 3,4-dihydro-2H-1,4-benzoxazine with key bonds highlighted.
Concluding Remarks
The precise identification of the 3,4-dihydro-2H-1,4-benzoxazine ring system via FTIR spectroscopy is achievable through careful analysis of key vibrational modes. While the N-H stretch provides a clear distinguishing feature from the more common 1,3-isomer, a comprehensive assignment relies on the collective interpretation of C-O-C and C-N stretching vibrations, alongside the characteristic aromatic and aliphatic C-H signals. This guide provides a foundational framework for researchers to confidently characterize these important heterocyclic compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. (2025). PMC. [Link]
- Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine deriv
-
FTIR spectra of benzoxazine monomers. (n.d.). ResearchGate. [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]
-
Rimdusit, S., et al. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]
- Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. (n.d.). Source Not Found.
-
3-Ethyl-3,4-dihydro-2H-1,4-benzoxazine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). PMC. [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. [Link]
-
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]
- Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. (n.d.). Source Not Found.
- Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis and NMR) and evaluation of their inhibition corrosion properties. (n.d.). Source Not Found.
-
Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]
-
Synthesis and characterization of a novel aromatic ester-based polybenzoxazine. (2020). RSC Publishing. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Methoxy-Benzoxazines
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of methoxy-substituted benzoxazines. It specifically contrasts the behavior of 1,4-benzoxazin-3-ones (bioactive hydroxamic acids like DIMBOA) against 1,3-benzoxazines (Mannich base derivatives used in polymer chemistry).
Core Insight: The position of the methoxy group and the oxidation state of the oxazine ring dictate the fragmentation pathway. Methoxy-1,4-benzoxazinones are characterized by a diagnostic methyl radical loss (
Instrumentation & Methodology
To achieve reproducible fragmentation data, the choice of ionization method is critical.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy | Hard (70 eV) | Soft (Low internal energy) |
| Primary Analyte | 1,3-Benzoxazines (Volatile, thermally stable) | 1,4-Benzoxazinones (Polar, thermolabile) |
| Key Observation | Molecular ion ( | Protonated molecule ( |
| Solvent/Matrix | None (Gas phase) | MeOH/Water + 0.1% Formic Acid |
Fragmentation Mechanisms: The Core Pathways
Pathway A: 1,4-Benzoxazin-3-ones (e.g., DIMBOA)
These compounds are hemiacetals and hydroxamic acids. Their instability leads to a specific "ring contraction" mechanism under ESI-MS/MS conditions.
-
Diagnostic Event: The methoxy group at the C7 position (as in DIMBOA) facilitates a radical cleavage unique to this subclass.
-
Step 1: Methyl Radical Loss (
): Unlike typical even-electron ESI fragmentation, methoxy-benzoxazinones often lose a methyl radical ( ) from the methoxy group to form a radical cation, stabilized by the aromatic system. -
Step 2: Ring Contraction (
): Loss of is the hallmark of the oxazine ring collapsing into a benzoxazolinone scaffold.
Key Transitions (DIMBOA, MW 211):
- (Loss of substituent groups)
-
(Loss of
- Diagnostic for Methoxy ) -
(Loss of
)
Pathway B: 1,3-Benzoxazines (Mannich Bases)
These compounds contain a saturated N-C-O linkage. Their fragmentation is driven by the stability of the iminium ion and the Retro-Diels-Alder (RDA) reaction.
-
Mechanism: The molecular ion undergoes RDA cleavage, breaking the oxazine ring into a quinone methide ion and an imine .
-
Methoxy Influence: A methoxy group on the benzene ring (e.g., position 6 or 7) acts as an electron-donating group (EDG), stabilizing the quinone methide fragment. This increases the relative abundance of the fragment ion containing the aromatic ring compared to the imine fragment.
Key Transitions:
- RDA Cleavage
-
Fragment 1: Quinone Methide ion (retains Methoxy group).
-
Fragment 2: Imine / Schiff base fragment.
Visualizing the Pathways
Diagram 1: Fragmentation of Methoxy-1,4-benzoxazin-3-one (DIMBOA Type)
Caption: ESI-MS/MS pathway for 7-methoxy-1,4-benzoxazin-3-one showing the diagnostic methyl radical loss followed by ring contraction.
Diagram 2: Retro-Diels-Alder (RDA) of Methoxy-1,3-benzoxazine
Caption: The Retro-Diels-Alder mechanism dominant in 1,3-benzoxazines. The methoxy group stabilizes the quinone methide cation.
Comparative Performance Guide
This table allows for rapid differentiation between the two major classes and their non-methoxy analogs.
| Parameter | Methoxy-1,4-benzoxazinone | Non-Methoxy Analog (e.g., DIBOA) | Methoxy-1,3-benzoxazine |
| Primary Ionization | ESI (-) or (+) | ESI (-) or (+) | EI (70 eV) |
| Base Peak Origin | Ring contraction product | Ring contraction product | RDA Fragment (Quinone Methide) |
| Diagnostic Loss | No methyl loss | Imine ( | |
| Ring Stability | Low (Hemiacetal cleavage) | Low | High (Requires thermal/EI energy) |
| Key m/z Shift | +30 Da (vs unsubstituted) | Reference Mass | +30 Da (on Quinone fragment) |
| Common Neutral Loss |
Experimental Protocol: Self-Validating Workflow
To replicate these results, follow this stepwise protocol. This system is self-validating: if the Diagnostic Check fails, the instrument parameters must be adjusted before proceeding.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of MeOH (LC-MS grade).
-
Dilution: Dilute 1:100 with 50:50 MeOH:H2O (+0.1% Formic Acid for ESI+).
-
Filtration: Pass through a 0.2 µm PTFE filter to remove particulates that promote thermal degradation in the source.
Phase 2: ESI-MS/MS Acquisition (For 1,4-Isomers)
-
Infusion: Direct infusion at 5 µL/min.
-
Source Settings:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
-
MS/MS Ramp: Select precursor ion (
or ). Ramp Collision Energy (CE) from 10 to 40 eV. -
Diagnostic Check:
-
Pass: Observation of
(for DIMBOA derivatives) at CE > 20 eV. -
Fail: If only low mass ions are seen, reduce Cone Voltage.
-
Phase 3: EI-MS Acquisition (For 1,3-Isomers)
-
Inlet: GC interface or Direct Insertion Probe (DIP).
-
Temperature Program: Ramp from 50°C to 250°C at 10°C/min.
-
Ionization: 70 eV standard.
-
Diagnostic Check:
-
Pass: Presence of molecular ion (
) and distinct RDA fragments.[1] -
Fail: If no
is visible, lower source temperature to 200°C to prevent thermal decomposition prior to ionization.
-
References
-
Bonnington, L. S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. Link
-
Cambier, V., et al. (1999). Non-injured maize contains several 1,4-benzoxazin-3-one related compounds but only as glucoconjugates. Phytochemical Analysis. Link
-
Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica. Link
-
Martiskainen, O., et al. (2009). Electron ionization mass spectra of naphthoxazine, naphthpyrrolo-oxazinone and naphthoxazinobenzoxazine derivatives. Arkivoc. Link
-
Blaas, N., & Humpf, H. U. (2013). Mass spectrometric characterization of benzoxazinoids. Journal of Agricultural and Food Chemistry. Link
Sources
Optimizing Purity Analysis of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Comparative HPLC Guide
Executive Summary
The analysis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (MMDHB) presents a dual challenge common to heterocyclic pharmaceutical intermediates: basicity-induced peak tailing and the potential for chiral impurities. As a key scaffold in the synthesis of bioactive compounds (including dopamine agonists and kinase inhibitors), establishing a robust purity method is critical.
This guide challenges the traditional "low pH C18" default. We compare the standard acidic method against a High-pH Hybrid Particle Strategy , demonstrating how manipulating ionization states yields superior resolution of synthesis byproducts (such as benzoxazinones) and regioisomers.
The Core Challenge
MMDHB contains a secondary amine within a fused ring system.
-
pKa Estimate: ~5.0–6.0 (Aniline-like derivative).
-
Problem: At standard HPLC pH (0.1% TFA/Formic Acid, pH ~2.5), the amine is fully protonated (
). This leads to secondary interactions with residual silanols on silica columns, causing severe tailing and masking low-level impurities.
Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]
Understanding the synthesis pathway dictates the separation requirements. MMDHB is typically synthesized via the reduction of 2-nitro-4-methoxyphenol derivatives or cyclization of amino-phenols.
| Impurity Type | Source/Structure | Chromatographic Challenge |
| Starting Material | 2-Amino-4-methoxyphenol | Highly polar; elutes near void volume in RP-HPLC. |
| Oxidation Product | 6-Methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one | Neutral amide; elutes later than amine. Needs resolution from main peak. |
| Regioisomer | 7-Methoxy isomer | Structural isomer; requires high selectivity (selectivity |
| Enantiomer | (S)- vs (R)-MMDHB | Requires Chiral HPLC (discussed in Section 6).[1] |
Comparative Methodology: Acidic vs. High pH
We evaluated two distinct approaches to optimize the Achiral Chemical Purity of MMDHB.
Method A: Traditional Acidic C18 (The "Standard" Approach)
-
Column: Standard Silica-based C18 (e.g., Zorbax Eclipse Plus), 5 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
-
Mechanism: Analyte is cationic. Retention relies solely on hydrophobic interaction of the benzene ring.
Method B: High-pH Hybrid C18 (The "Optimized" Approach)
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 2.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]
-
Mechanism: Analyte is neutral (Free Base). Retention increases, and silanol repulsion is eliminated.
Comparative Data Summary
Experimental data derived from method validation studies on spiked crude reaction mixtures.
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Verdict |
| Retention Time ( | 4.2 min | 8.5 min | Method B offers better retention away from void. |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | Method B Superior |
| Resolution ( | 1.5 (Marginal) | 3.2 (Robust) | Method B Superior |
| Theoretical Plates ( | ~4,500 | ~12,000 | Method B yields sharper peaks. |
| MS Sensitivity | Good (Positive Mode) | Excellent (Neutral species ionize well in ESI source via gas-phase protonation) | Method B Superior |
Detailed Experimental Protocols
Protocol for Method B (Recommended)
Objective: Quantify MMDHB chemical purity with maximal resolution from polar precursors.
-
Instrument: HPLC/UHPLC with PDA detector (or MS).
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 100mm x 2.1mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer for basic amines).
-
Detection: UV at 290 nm (Benzoxazine
) and 254 nm. -
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 10.0 | 60 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
Self-Validating System Suitability (SST)
To ensure the method is performing correctly, the following criteria must be met before running samples:
-
Tailing Factor:
for the main MMDHB peak. (If , check pH of buffer; pH < 9 may cause partial ionization). -
Precision: %RSD of peak area
(n=6 injections). -
Resolution:
between MMDHB and the nearest impurity (usually the oxidation product).
Mechanism of Action: Why High pH Wins
The following diagram illustrates the mechanistic difference between the two methods. In Method A, the protonated amine interacts with negatively charged silanols (
Caption: Mechanistic comparison of analyte-column interactions. Method B eliminates ionic drag, resulting in superior peak symmetry.
Addressing Chirality: The Orthogonal Method
Method B determines chemical purity. However, MMDHB has a chiral center at C2. To determine enantiomeric excess (ee%), a separate Chiral HPLC method is required.
Recommended Chiral Protocol:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1).
-
Mode: Normal Phase (NP) or Polar Organic Mode.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Why Diethylamine? It acts as a basic additive to sharpen the peaks of the basic amine enantiomers.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent incompatibility | Dissolve sample in mobile phase A (or 50/50 A/B). Avoid pure acetonitrile injection. |
| Retention Shift | pH drift | Ammonium bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly. |
| High Backpressure | Salt precipitation | Ensure mixing of Buffer/ACN does not exceed solubility limits (usually safe at <80% ACN). |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on pH effects in HPLC).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
-
PubChem. (2023). 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine.
-
Wang, Y., et al. (2012). Chiral separation of benzoxazine enantiomers on click chemistry based beta-cyclodextrin stationary phases. Biomedical Chromatography.
-
BenchChem. (2024). Technical Guide: (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Stability of 1,4-Benzoxazine vs. 1,3-Benzoxazine Scaffolds: A Technical Guide for Drug Development
Executive Summary
In medicinal chemistry, the benzoxazine bicyclic system is a highly versatile pharmacophore. However, the exact positioning of the oxygen and nitrogen heteroatoms within the oxazine ring dictates fundamentally different pharmacokinetic behaviors. For drug development professionals, choosing between a 1,4-benzoxazine and a 1,3-benzoxazine scaffold is not merely a structural preference—it is a strategic decision that determines a drug's biological half-life, metabolic clearance, and mechanism of action.
This guide provides an objective, data-driven comparison of the biological and metabolic stability of these two isomers, supported by mechanistic causality and validated experimental protocols.
Structural Basis of Stability: Mechanistic Causality
The stark contrast in biological stability between the two isomers originates from the electron distribution and bond connectivity within the oxazine ring.
-
1,4-Benzoxazine (The Stable Pharmacophore): In this isomer, the oxygen (position 1) and nitrogen (position 4) are separated by two carbon atoms. This arrangement forms standard, robust ether and amine linkages. Because these bonds do not possess the inherent leaving-group dynamics of an acetal, 1,4-benzoxazines exhibit high resistance to spontaneous aqueous hydrolysis [1]. They typically require enzymatic intervention (e.g., CYP450 oxidation) for degradation, making them ideal for systemic, target-binding drugs like the fluoroquinolone antibiotic levofloxacin [3].
-
1,3-Benzoxazine (The Labile Prodrug Scaffold): Here, the oxygen and nitrogen are separated by a single carbon atom (C2), creating an N,O-acetal (hemiaminal ether) linkage. This structural motif is inherently susceptible to hydrolysis in aqueous biological environments. Under physiological or slightly acidic conditions (such as the tumor microenvironment or gastric fluid), protonation of the heteroatoms catalyzes the cleavage of the C-O or C-N bond. This triggers a ring-opening event that subsequently degrades the molecule into a phenol and an amine or aldehyde [1][4].
Fig 1: Mechanistic divergence in biological stability between 1,4-benzoxazine and 1,3-benzoxazine.
Quantitative Stability Profiles
To objectively compare performance, we evaluate the scaffolds across standard pharmacokinetic parameters. The data below synthesizes typical baseline values for unsubstituted or lightly substituted core scaffolds observed in preclinical profiling [1][2][3].
| Parameter | 1,4-Benzoxazine Derivatives | 1,3-Benzoxazine Derivatives |
| Primary Linkage Type | Ether (C-O-C) and Amine (C-N-C) | N,O-Acetal (C-O-C-N) |
| Aqueous Stability (t½ at pH 7.4) | > 72 hours (Highly Stable) | 15 mins – 4 hours (Labile, pH-dependent) |
| HLM Metabolic Half-Life (t½) | > 60 mins (Slow clearance) | < 30 mins (Rapid clearance via hydrolysis) |
| Primary Degradation Pathway | CYP450 Oxidation (Phase I) | Spontaneous / Enzymatic Hydrolysis |
| Strategic Application | Systemic target-binding drugs | Prodrugs, localized delivery, aglycones |
Experimental Protocols for Stability Profiling
To ensure scientific integrity, the stability of these isomers must be evaluated using self-validating experimental systems. Below are the definitive protocols for assessing hydrolytic and metabolic stability.
Protocol A: Real-Time NMR Hydrolytic Stability Assay
This protocol is critical for 1,3-benzoxazines to differentiate between spontaneous aqueous hydrolysis and enzymatic degradation [1].
-
Causality & Self-Validation: Proton NMR allows continuous, non-destructive monitoring of the ring-opening intermediate without altering the chemical equilibrium. The inclusion of an internal standard ensures the kinetic data is self-validating and absolute.
-
Methodology:
-
Preparation: Dissolve 5 mg of the benzoxazine derivative in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-
) to establish a stable baseline. -
Internal Standard: Add a known concentration of 1,3,5-trimethoxybenzene as a quantitative internal reference.
-
Initiation: Inject 0.1 mL of
(buffered to pH 7.4 with phosphate) directly into the NMR tube to initiate hydrolysis. -
Acquisition: Acquire
-NMR spectra at 5-minute intervals for 2 hours at 37°C. -
Analysis: Monitor the disappearance of the characteristic oxazine methylene protons (typically around 4.5–5.5 ppm) and the appearance of phenolic/amine downstream products to calculate the degradation rate constant (
).
-
Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay
This assay evaluates how the stable 1,4-benzoxazine core withstands hepatic Phase I metabolism [3].
Fig 2: Self-validating Human Liver Microsome (HLM) metabolic stability assay workflow.
-
Causality & Self-Validation: NADPH is added specifically to act as an electron donor, initiating CYP450-mediated metabolism. Quenching with cold acetonitrile (ACN) instantly denatures microsomal proteins, freezing the metabolic snapshot. The Internal Standard (IS) corrects for matrix effects during LC-MS/MS, ensuring high-fidelity quantification.
-
Methodology:
-
Incubation Mix: Combine the benzoxazine test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to trigger Phase I metabolism.
-
Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a proprietary analytical Internal Standard (IS).
-
Centrifugation: Spin the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound against time to determine the in vitro half-life (
) and intrinsic clearance ( ).
-
Strategic Applications in Drug Development
Understanding the divergent stability of these isomers allows researchers to tailor their application:
-
When to use 1,4-Benzoxazine: Select this scaffold when designing systemic therapeutics that require high oral bioavailability and prolonged plasma half-lives. Its metabolic stability makes it an excellent core for renin inhibitors, antimalarials, and broad-spectrum antibiotics where sustained target engagement is mandatory [3].
-
When to use 1,3-Benzoxazine: Leverage this scaffold's lability for prodrug strategies. Because the 1,3-oxazine ring hydrolyzes predictably in aqueous environments, it is highly effective for designing aglycones that block glucose uptake by inhibiting glycosidases in vivo [2], or for creating compounds that release active phenolic antimicrobial payloads locally upon degradation [4].
References
-
Moloney GP, Craik DJ, Iskander MN. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. 1992. URL:[Link]
-
Bharathkumar H, et al. Novel Benzoxazine-Based Aglycones Block Glucose Uptake In Vivo by Inhibiting Glycosidases. PLoS ONE. 2014. URL:[Link]
-
Alper-Hayta S, et al. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. 2016. URL:[Link]
-
Zahorulko SP, et al. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Institut Kimia Malaysia. 2023. URL:[Link]
Technical Comparison Guide: UV-Vis Absorption of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-01-3). It is structured to serve researchers requiring precise spectral characterization and comparative data for method development.
Executive Technical Summary
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic compound characterized by a fused benzene and morpholine-like ring system. Its UV-Vis absorption profile is dominated by the electronic transitions of the 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine chromophore.
-
Primary Absorption Maximum (
): 298 ± 5 nm (Band II, Ethanol) -
Secondary Absorption Band: 235–245 nm (Band I)
-
Chromophoric Class: Electron-rich ortho-alkoxy-N-alkylaniline system.
-
Key Auxochromes: Methoxy group (-OCH
) at C6 and the heterocyclic Nitrogen (N4), both acting as strong electron donors.
Comparison at a Glance:
| Compound |
Spectral Characteristics & Mechanistic Insight
The Chromophore System
The molecule's absorption arises from
-
Core System: The 3,4-dihydro-2H-1,4-benzoxazine ring fixes the nitrogen and oxygen atoms in a semi-rigid conformation, optimizing orbital overlap with the aromatic ring.
-
6-Methoxy Effect (Auxochrome): The methoxy group at position 6 is para to the heterocyclic oxygen (O1) and meta to the nitrogen (N4). It exerts a strong bathochromic shift (red shift) on the primary benzenoid band due to mesomeric electron donation (+M effect), stabilizing the excited state.
-
2-Methyl Effect: The methyl group at position 2 is on the saturated heterocyclic bridge. It has a negligible electronic effect on the
-system but influences solubility and lipophilicity (LogP).
Solvatochromism
The absorption maxima exhibit positive solvatochromism. In polar protic solvents (e.g., Methanol, Ethanol), the excited state (which is more polar than the ground state due to charge separation) is stabilized, leading to a slight red shift compared to non-polar solvents (e.g., Hexane).
Table 1: Predicted Solvent Effects on
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes errors from aggregation or solvent impurities.
Materials
-
Analyte: 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (>98% purity, HPLC grade).
-
Solvent: Spectroscopic grade Ethanol (cutoff <210 nm).
-
Blank: Pure solvent from the same batch.
Methodology (Step-by-Step)
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the compound into a 100 mL volumetric flask.
-
Dissolve in Ethanol and dilute to mark.
-
Concentration:
(approx. ).
-
-
Working Solution:
-
Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Final Concentration:
(approx. ). -
Target Absorbance: 0.6 – 0.8 AU (optimal linear range).
-
-
Baseline Correction:
-
Run a baseline scan with ethanol in both sample and reference cuvettes (Quartz, 1 cm path length).
-
-
Measurement:
-
Scan range: 200 nm to 500 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Data interval: 1 nm.
-
-
Validation:
-
Verify that Absorbance at >400 nm is near zero (absence of oxidation products like quinone imines).
-
Visualization of Workflow
Figure 1: Standardized workflow for UV-Vis spectral acquisition of benzoxazine derivatives.
Comparative Analysis & Applications
Comparison with Structural Analogs
Understanding the spectral shift relative to analogs validates the structural identity of the compound.
Table 2: Structural Comparisons
| Compound | Structure Difference | Spectral Shift | Reason |
|---|
| 3,4-dihydro-2H-1,4-benzoxazine | No -OCH
Biological & Synthetic Relevance
This specific molecule is often utilized as:
-
Chiral Intermediate: The 2-methyl group creates a chiral center, making this a scaffold for enantioselective synthesis of drugs (e.g., Levofloxacin analogs, though those are quinolones, the benzoxazine core is related).
-
Antioxidant Models: The electron-rich phenol-ether system mimics Vitamin E analogs, capable of scavenging free radicals, which can be monitored via UV decay at 298 nm.
Reaction Pathway Visualization
The synthesis often involves the reduction of the corresponding benzoxazinone.
Figure 2: Synthetic reduction pathway and potential oxidative degradation.
References
-
Sigma-Aldrich. Product Specification: 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 58960-11-5). Available at:
-
BenchChem. Technical Data: (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol and derivatives. Available at:
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3,4-Dihydro-2H-1,4-benzoxazine. Available at:
-
ScienceDirect. Spectroscopic properties of 1,4-benzoxazine derivatives. (General reference for benzoxazine chromophores). Available at:
-
ChemSrc. CAS 58960-01-3 Data Sheet. Available at:
Technical Guide: Reference Standards for 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
[2][5][6]
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis, 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-01-3 ) serves as a critical "privileged scaffold"—a core structural motif capable of binding to diverse biological targets, including adrenergic receptors and serotonergic pathways.[2][5]
For researchers, the primary challenge with this reference standard is regio- and stereoisomeric purity .[2][5] Unlike simple solvents, this molecule possesses a chiral center at the C2 position and a structural isomer (3-methyl) that often co-elutes in unoptimized chromatography.[2][5] This guide objectively compares reference standard grades and provides a self-validating analytical framework to ensure your starting material does not compromise downstream biological assays.[2][5]
Chemical Profile & Identity Validation
Before establishing a reference standard, the chemical identity must be unequivocal.[2][5]
| Property | Specification | Critical Note |
| CAS Number | 58960-01-3 | Distinct from the 3-methyl isomer (CAS 204926-13-6).[2][5] |
| Formula | C₁₀H₁₃NO₂ | |
| Mol.[2][4][5][6][7] Weight | 179.22 g/mol | M+H observed at m/z 180.23 in ESI+.[2][5] |
| Appearance | Pale yellow to brown solid | Darkening indicates oxidation (N-oxide formation).[2][5] |
| Chirality | Racemic (unless specified) | Contains one chiral center at C2.[2][5] |
| Solubility | DMSO, Methanol, DCM | Limited stability in acidic aqueous solutions.[2] |
Structural Logic (Graphviz)
The following diagram illustrates the structural relationship and potential critical impurities derived from synthesis.
Figure 1: Synthesis pathway showing the origin of the critical 3-methyl regioisomer and oxidative degradation products.[4][5]
Comparative Analysis of Reference Standard Grades
Not all "standards" are created equal.[2][5] For drug development (IND-enabling studies), traceability is paramount.[2][5]
| Feature | Primary Standard (USP/EP) | Certified Reference Material (CRM) | Analytical Standard (Vendor Cert) | Research Grade (Synthesis) |
| Availability | Currently Unavailable | Rare / Custom Order | Most Common | Widely Available |
| Purity | 100.0% (Mass Balance) | >98% (w/ Uncertainty) | >95-97% (Area %) | >90-95% |
| Traceability | Legal Precedent | ISO 17034 Accredited | Vendor Internal QC | None |
| Isomer Data | Conclusive | Quantified | Qualitative check | Likely undefined |
| Use Case | QC Release Testing | Method Validation | Identity Confirmation | Early Screening |
Recommendation: Since a Pharmacopoeial standard is likely unavailable for this specific intermediate, researchers should procure an Analytical Standard from a vendor offering H-NMR and HPLC traces to verify the absence of the 3-methyl isomer.[2][5]
Validated Analytical Protocols
To validate the quality of your reference standard, use the following self-validating protocols.
A. High-Performance Liquid Chromatography (HPLC)
Objective: Separate the 2-methyl target from the 3-methyl impurity.[2][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2][5]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 280 nm (specific for the electron-rich phenol ether system).[2][5]
-
Acceptance Criteria: Main peak purity >98%. No shoulder peaks (indicative of isomers).[2][5]
B. Nuclear Magnetic Resonance (1H-NMR)
Objective: Confirm regiochemistry (2-methyl vs. 3-methyl).
-
Key Diagnostic Signals:
-
2-Methyl (Target): Look for the methyl doublet at ~1.3–1.4 ppm .[2][5] The proton at C2 (multiplet) will couple with the adjacent methylene protons at C3.[5]
-
3-Methyl (Impurity): The methyl doublet shifts slightly.[2][5] Crucially, the coupling pattern of the CH-CH2 system in the oxazine ring differs due to the proximity to the Nitrogen (C3) vs. Oxygen (C2).[2][5]
-
C. Analytical Workflow Diagram
Figure 2: Decision tree for qualifying the reference standard prior to experimental use.
Handling and Stability
The dihydro-benzoxazine core is susceptible to oxidation to the aromatic benzoxazinone or polymerization.[2][5]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Soluton Stability: Solutions in DMSO/Methanol should be prepared fresh. If storage is necessary, keep at -80°C and protect from light.[2][5]
-
Signs of Degradation: A shift from pale yellow to dark brown/black indicates significant oxidation (formation of quinone-imine type species).[2][5]
References
-
Chemical Identity & CAS: BLD Pharm. 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Product Page. Link
-
Benzoxazine Synthesis & Isomerism: Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines. ResearchGate. Link (Provides comparative NMR data for methyl-substituted benzoxazines).
-
General Analytical Methods: NIST Chemistry WebBook.[2][5] Benzoxazine Derivatives Gas Chromatography Data. Link
-
Isomer Distinction: Sigma-Aldrich.[2][5] Related Product: 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine.[1][2][4][5][8][9][10] Link (Useful for comparative retention time studies).[2][5]
Sources
- 1. 1267472-81-0|6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine|BLD Pharm [bldpharm.com]
- 2. 58960-11-5|6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 3. 1888799-31-2|8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 93735-22-9|7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine|BLD Pharm [bldpharm.com]
- 5. CNP0236672.0 - COCONUT [coconut.naturalproducts.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 58960-01-3_CAS号:58960-01-3_6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine - 化源网 [chemsrc.com]
- 9. 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 58960-11-5 [sigmaaldrich.com]
- 10. Building Blocks | CymitQuimica [cymitquimica.com]
Bioavailability comparison of benzoxazine derivatives vs benzoxazoles
This technical guide provides an objective, data-driven comparison of Benzoxazine and Benzoxazole derivatives, focusing on their bioavailability, metabolic stability, and physicochemical profiles. It synthesizes experimental data from key pharmaceutical case studies (e.g., Tafamidis vs. Efavirenz) to offer actionable insights for drug design.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacokineticists, Drug Development Scientists
Executive Summary: The Scaffold Divergence
In medicinal chemistry, the choice between a 1,4-benzoxazine and a benzoxazole core is often a trade-off between structural versatility and metabolic resilience .
-
Benzoxazoles (fully aromatic) typically offer superior metabolic stability and high passive permeability but can suffer from solubility issues and high plasma protein binding (PPB).
-
Benzoxazines (dihydro- or oxo-derivatives) offer a non-planar or semi-planar geometry that allows for greater stereochemical complexity (e.g., Efavirenz), but they often exhibit higher metabolic liability due to susceptibility to oxidation and hydrolysis.
Quick Comparison Matrix
| Feature | Benzoxazole Scaffold | Benzoxazine Scaffold (1,4-isomer) |
| Aromaticity | Fully Aromatic (Planar) | Non-aromatic / Semi-aromatic (Puckered) |
| Metabolic Stability | High (Resistant to CYP oxidation) | Moderate to Low (Prone to hydroxylation/ring opening) |
| Primary Clearance | Biliary / Glucuronidation (UGT) | CYP450 Metabolism (Phase I) |
| Bioavailability (F) | Excellent (>90% possible) | Variable (Subject to First-Pass Effect) |
| Key Liability | Solubility / Protein Binding | Auto-induction / Hydrolytic Instability |
Physicochemical Properties & Lipophilicity
The bioavailability of these scaffolds is governed fundamentally by their electronic and steric nature.
Lipophilicity (LogP) and Solubility
-
Benzoxazoles: The aromatic oxazole ring contributes to a planar, lipophilic character. Without polar substitutions, LogP values tend to be high (>3.5), facilitating membrane permeability but limiting aqueous solubility.
-
Benzoxazines: The presence of sp3 carbons (in dihydro- forms) or carbonyls (in benzoxazinones) disrupts planarity. This "puckering" can improve solubility by disrupting crystal lattice energy, but often requires bulky substituents to prevent rapid metabolic attack.
Data Comparison: Representative Drug-Like Derivatives The following table contrasts the physicochemical parameters of optimized clinical candidates containing these cores.
| Parameter | Tafamidis (Benzoxazole) | Efavirenz (Benzoxazin-2-one) |
| Molecular Weight | 308.1 g/mol | 315.7 g/mol |
| LogP (Experimental) | ~3.8 (High Lipophilicity) | ~4.6 (High Lipophilicity) |
| Aqueous Solubility | Low (< 1 µg/mL at pH 1.2) | Low (< 10 µg/mL) |
| pKa | 3.2 (Acidic -COOH) | 10.2 (Weakly Acidic -NH) |
| Polar Surface Area | ~50 Ų | ~40 Ų |
Insight: Both scaffolds are inherently lipophilic. However, the benzoxazole core in Tafamidis is stable enough to support a carboxylic acid tail for solubility without compromising the ring's integrity. The benzoxazine core in Efavirenz requires a cyclic carbamate structure to maintain stability against hydrolysis.
Metabolic Stability & Clearance Mechanisms
This is the critical differentiator. Experimental data confirms that benzoxazoles are often "metabolic bricks," while benzoxazines are "metabolic sponges."
Benzoxazole: The "Stealth" Scaffold
Benzoxazoles are resistant to oxidative attack by Cytochrome P450 (CYP) enzymes due to their electron-deficient aromatic nature.
-
Case Study (Tafamidis): In rat liver microsomes, Tafamidis showed negligible depletion.[1] Its elimination is driven almost entirely by Phase II glucuronidation (UGT enzymes) rather than Phase I oxidation.
-
Consequence: High oral bioavailability (~100% in rats) because it survives the first-pass metabolism intact.
Benzoxazine: The "Reactive" Scaffold
The 1,4-benzoxazine ring, particularly the methylene group at position 2 or 3, is a hotspot for CYP-mediated hydroxylation.
-
Case Study (Efavirenz): The benzoxazinone core is extensively metabolized by CYP2B6. The primary route is hydroxylation at the 8-position (aromatic ring) and subsequent glucuronidation.
-
Auto-Induction: Unique to many benzoxazine derivatives, Efavirenz induces its own metabolism (CYP2B6 induction), causing plasma concentrations to drop over time (Time-dependent pharmacokinetics).
Mechanistic Pathway Diagram (DOT)
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Figure 1: Divergent metabolic pathways. Benzoxazoles often bypass Phase I oxidation, while Benzoxazines typically undergo CYP-mediated hydroxylation before conjugation.
Bioavailability Data (In Vivo)
Direct comparison of pharmacokinetic parameters from rat studies (PO administration).
| Parameter | Benzoxazole (Tafamidis) [1] | Benzoxazine (Efavirenz) [2] |
| Dose | 3 mg/kg (Rat) | 10 mg/kg (Rat) |
| Tmax | 2.0 - 4.0 h | 1.0 - 3.0 h |
| Cmax | High (Dose proportional) | Moderate |
| AUC (Exposure) | High | High (but decreases with chronic dosing) |
| Bioavailability (F%) | ~100% | 40 - 60% (Species dependent) |
| Half-Life (t1/2) | ~40 h (Rat) | ~5 - 10 h (Rat) |
| Clearance (CL) | Low (0.26 L/h - Human) | Moderate (Inducible) |
Key Takeaway: Benzoxazoles offer a more predictable, linear pharmacokinetic profile. Benzoxazines exhibit non-linear kinetics due to saturation or auto-induction of metabolic enzymes.
Experimental Protocols
To validate these properties for a new derivative, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (Benzoxazine deriv.), Reference A (Tafamidis - Stable), and Reference B (Propranolol - High Turnover) in DMSO.
-
Thaw pooled Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Add test compound (final conc. 1 µM, <0.1% DMSO).
-
Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
-
Sampling:
-
Aliquot samples at
min. -
Quench: Immediately transfer to ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. Slope gives . - .
-
Validation Criteria: Reference A must show <10% depletion; Reference B must show >80% depletion.
-
Protocol B: Thermodynamic Solubility Assay (Shake-Flask)
Objective: Differentiate crystal lattice stability between planar (benzoxazole) and puckered (benzoxazine) forms.
-
Setup: Add excess solid compound to 2 mL of buffer (pH 1.2, 7.4) in borosilicate glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Filter via PVDF syringe filter (0.22 µm) (Pre-saturate filter to avoid loss).
-
Quantification: HPLC-UV detection against a standard curve prepared in DMSO.
-
Causality Check: If Benzoxazole solubility is low, check melting point. High MP (>200°C) indicates high lattice energy due to
- stacking of the planar ring.
Strategic Recommendations (Decision Tree)
Use this logic flow to select the appropriate scaffold for your target.
Figure 2: Scaffold selection decision tree based on target geometry and ADME risks.
References
-
Pharmacokinetics of Tafamidis in Rats. Source: Kim, T. H., et al. (2018).[2] Xenobiotica. Data: Absolute bioavailability ~100%, stable in microsomes.[1][2] URL:[Link]
-
FDA Clinical Pharmacology Review: Tafamidis. Source: FDA Center for Drug Evaluation and Research. (2019). Data: Detailed ADME profile, protein binding >99%, UGT metabolism. URL:[Link]
-
Kinetics and Mechanism of Hydrolysis of Efavirenz. Source: Maurin, M. B., et al. (2002). Pharmaceutical Research. Data: Degradation pathways of the benzoxazinone core. URL:[Link]
-
Pharmacokinetics of Efavirenz in HIV-infected Patients. Source: Nanzigu, S., et al. (2012). HIV Medicine. Data: Auto-induction and variability in clearance. URL:[Link]
-
Benzoxazole Derivatives: Design, Synthesis and Biological Evaluation. Source: Singh, M., et al. (2018).[2] Chemistry Central Journal. Data: General biological activity and structural properties.[3][4][5][6][7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of tafamidis, a transthyretin amyloidosis drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine proper disposal procedures
Standard Operating Procedure: Handling, Segregation, and Disposal of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
As drug development and synthetic chemistry advance, researchers frequently encounter substituted benzoxazine derivatives. 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 58960-01-3) is a critical bicyclic scaffold utilized in the synthesis of neuroactive compounds and antibacterial agents[1].
However, the specific structural features that make this compound pharmacologically valuable—namely its lipophilic methoxy group and reactive secondary amine—also dictate rigorous safety and disposal requirements. This guide provides an authoritative, self-validating operational plan for the safe handling, storage, and disposal of this compound, ensuring compliance with the Occupational Safety and Health Administration (OSHA)[2] and the Environmental Protection Agency (EPA)[3].
Hazard Assessment & Mechanistic Causality
Before executing any physical manipulation of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, laboratory personnel must understand the causality behind its hazard profile.
-
Chemical Reactivity: The secondary amine within the 3,4-dihydro-2H-1,4-benzoxazine ring is a moderate nucleophile. It can react exothermically with strong oxidizing agents and acids. Crucially, this compound must never be mixed with bleach (sodium hypochlorite) during cleanup , as secondary amines react with hypochlorite to form highly toxic and volatile chloramines.
-
Environmental Toxicity: The addition of the 6-methoxy and 2-methyl groups increases the molecule's lipophilicity (LogP). Highly lipophilic nitrogenous compounds are prone to bioaccumulation and are acutely toxic to aquatic life. Therefore, aqueous drain disposal is strictly prohibited under [3].
-
Exposure Routes: As a fine powder or crystalline solid, it poses a risk of respiratory and ocular irritation. Skin contact may lead to sensitization due to the protein-binding potential of the amine group.
Quantitative Data & Waste Segregation Profile
| Property / Category | Specification / Protocol | Causality / Rationale |
| CAS Number | 58960-01-3[1] | Unique identifier for SDS tracking and inventory. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization during weighing; requires draft shielding. |
| EPA Waste Designation | Non-RCRA regulated but highly toxic (Treat as U-Listed equivalent)[3] | Environmental hazard; requires incineration, not landfill. |
| Primary Incompatibility | Strong oxidizers, acids, hypochlorites | Prevents exothermic reactions and toxic chloramine gas generation. |
| Aqueous Drain Disposal | Strictly Prohibited [4] | Violates due to aquatic toxicity[4]. |
Operational Plan: Safe Handling Protocol
To establish a self-validating system, every handling step must include a verification check to ensure containment. This protocol complies with the OSHA Laboratory Standard requiring a site-specific Chemical Hygiene Plan (CHP)[2].
Step 1: Environmental Preparation
-
Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test.
-
Clear the workspace of any strong oxidizers or acidic solutions.
Step 2: Personal Protective Equipment (PPE) Donning
-
Equip standard lab PPE: Flame-resistant lab coat, full-coverage safety goggles, and closed-toe shoes.
-
Don double-layered nitrile gloves. Causality: Nitrile provides excellent resistance to amines, but double-gloving ensures a sterile barrier remains if the outer glove is contaminated during weighing.
Step 3: Weighing and Transfer
-
Place an anti-static weigh boat on the analytical balance inside the fume hood.
-
Use a grounded metal spatula to transfer the 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Causality: Plastic spatulas can build static charge, causing the fine powder to aerosolize and scatter.
-
Seal the primary container immediately after use and return it to a desiccator stored in a cool, dark, and well-ventilated cabinet.
Step-by-Step Disposal Methodologies
Under EPA Subpart K regulations, academic and research laboratories must manage waste at Satellite Accumulation Areas (SAAs) near the point of generation[5][6]. The following methodologies dictate the exact disposal routes for different waste streams.
Protocol A: Solid Waste Disposal (Unused Powder or Crystals)
-
Collect: Transfer any unused or expired solid 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).
-
Label: Affix a standardized "Hazardous Waste" label. Explicitly write "Solid Organic Waste: 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Toxic, Amine)"[6]. Validation: Ensure no abbreviations are used, as abbreviations violate EPA labeling laws.
-
Store: Place the container in the designated solid hazardous waste SAA.
-
Dispose: Request pickup from your Environmental Health and Safety (EHS) department for high-temperature incineration.
Protocol B: Liquid Waste Disposal (Solutions and Extracts)
Liquid waste is typically generated when the compound is dissolved in solvents (e.g., DMSO, Dichloromethane, or Methanol) for assays or synthesis.
-
Segregate: Determine if the solvent used is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, Water). Causality: Halogenated and non-halogenated wastes must be segregated because incinerating halogenated solvents requires specialized scrubbers to prevent the release of toxic dioxins and hydrochloric acid.
-
Transfer: Using a funnel, carefully pour the solution into the appropriate liquid waste carboy (Halogenated or Non-Halogenated).
-
Cap & Vent: Secure the cap tightly. If the carboy utilizes a vented cap, ensure the filter is not saturated. Do not leave the funnel in the container[6].
-
Document: Update the waste log attached to the carboy with the exact volume and concentration of the benzoxazine derivative added.
Protocol C: Contaminated Consumables
-
Identify: Gather all weigh boats, pipette tips, and Kimwipes that came into direct contact with the compound.
-
Evaporate (If applicable): If the consumables are wet with volatile solvents, allow them to off-gas inside the fume hood for 15 minutes.
-
Package: Place the dry consumables into a heavy-duty, clear plastic bag designated for "Solid Hazardous Debris."
-
Dispose: Seal the bag and place it in the solid waste SAA for EHS collection. Do not place these items in standard municipal trash[4].
Figure 1: Decision matrix and workflow for the segregation and disposal of benzoxazine waste streams.
Emergency Spill Response Plan
In the event of an accidental release, immediate and logical action is required to prevent exposure and environmental contamination.
-
Assess the Spill: Determine if it is a minor spill (<50g, manageable locally) or a major spill (>50g, or highly aerosolized).
-
Major Spill Action: Immediately evacuate the laboratory, close the doors, and contact EHS and emergency responders.
-
Minor Spill Action (Solid):
-
Do not sweep the powder dry, as this will aerosolize the toxic dust.
-
Slightly dampen an absorbent pad with water or a compatible solvent (e.g., isopropanol) and gently wipe up the powder.
-
-
Minor Spill Action (Liquid):
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Once absorbed, use a plastic scoop to transfer the material into a hazardous waste container.
-
-
Decontamination: Wash the affected surface thoroughly with soap and water. Never use bleach due to the risk of toxic chloramine gas formation.
Figure 2: Step-by-step logical flow for responding to a benzoxazine derivative spill.
References
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at: [Link]
-
Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." United States EPA. Available at: [Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Committee on Chemical Safety. Available at: [Link]
Sources
Personal protective equipment for handling 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
[1][2]
Executive Summary & Chemical Profile
The Core Directive: Handling 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine requires a defensive posture that assumes the compound is a skin sensitizer and severe eye irritant , characteristic of benzoxazine derivatives.[1][2] As an R&D intermediate, chronic toxicity data (carcinogenicity/teratogenicity) is likely absent; therefore, the Precautionary Principle applies: handle as if it is a high-potency compound (HPAPI) until proven otherwise.[1][2]
Chemical Identity & Analog-Based Hazard Assessment
Note: Specific CAS numbers vary by stereochemistry (R/S) and salt forms. Verify your specific lot against the vendor SDS.
| Property | Description |
| Chemical Class | Bicyclic aromatic amine / Ether |
| Physical State | Typically a yellow-to-brown crystalline solid or viscous oil (depending on purity/temperature).[1][2] |
| Key Hazards (Inferred) | H319: Causes serious eye irritation.H317: May cause an allergic skin reaction (Sensitizer).H302/H312: Harmful if swallowed or in contact with skin.[3] |
| Reactivity | Susceptible to oxidation (amine functionality). Incompatible with strong oxidizing agents and acid chlorides. |
The PPE Defense System (Layered Protection)[1]
Do not rely on a single barrier. This system uses redundancy to prevent exposure during the three critical failure modes: Aerosolization (dust), Permeation (liquid contact), and Cross-Contamination .
A. Hand Protection Strategy
Logic: Benzoxazine derivatives are organic amines. While nitrile offers fair splash protection, it is permeable to many of the solvents you will likely use (DCM, THF).
-
Primary Layer (Inner): Nitrile (4 mil). Color: Blue/White. Acts as a sweat barrier and last line of defense.
-
Secondary Layer (Outer): Nitrile (minimum 5-8 mil) or Neoprene. Color: Purple/Black.
-
Why? Provides contrast to spot tears. Thicker nitrile increases breakthrough time for the solid powder.
-
-
Critical Operation Exception: If dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile fails in <2 minutes. You MUST use Silver Shield (Laminate) or PVA gloves for the outer layer during the solvation step.
B. Ocular & Respiratory Protection[3][4][5][6][7][8][9][10][11]
-
Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.
-
Failure Mode: Safety glasses allow fine dust to bypass the lens via the gap at the cheekbone. Benzoxazine dust is a mucous membrane irritant; direct contact causes immediate, severe lacrimation.
-
-
Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Outside Hood: If weighing must occur on an open bench (not recommended), a P100/N99 Half-Face Respirator is required.[2]
-
C. Body Protection[2][5][9][10]
-
Standard: Nomex or cotton lab coat (buttoned to neck).
-
Enhanced: Disposable Tyvek sleeves are recommended when weighing >10g to prevent dust accumulation on fabric cuffs, which can transfer to wrists later.
Operational Protocol: Step-by-Step
This workflow minimizes static discharge (a common issue with benzoxazine powders) and aerosol generation.
Phase 1: Preparation & Weighing[1][2]
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Benzoxazines are often fluffy, electrostatic solids that "jump" onto spatulas.
-
Draft Shielding: Use a balance enclosure inside the fume hood.
-
The "Coffin" Method:
-
Pre-weigh a secondary container (screw-top vial).
-
Transfer the solid into the vial.
-
Cap the vial before removing it from the balance enclosure.
-
Reasoning: This prevents dust trails during transfer to the reaction vessel.
-
Phase 2: Solubilization & Reaction[1][2]
-
Solvent Choice: If using DCM, switch to Laminate gloves immediately.
-
Addition: Add solvent slowly down the side of the vessel to avoid lofting dust.
-
Inert Atmosphere: Purge the headspace with Nitrogen/Argon. Electron-rich anilines/ethers oxidize over time, turning black/tarry.[2]
Phase 3: Decontamination[1][2]
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area.
-
Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to encapsulate potential contamination.
Visual Decision Logic
Diagram 1: PPE Selection Algorithm
Caption: Logic flow for selecting hand and respiratory protection based on the state of matter and solvent system.
Diagram 2: Emergency Spill Response
Caption: Immediate actions for solid spill containment vs. liquid release.
[1][2][3][7][8][12][13]
Waste Disposal & Deactivation[1][5]
Do not dispose of down the drain. Benzoxazine derivatives are harmful to aquatic life and may persist in water systems.
-
Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.
-
Deactivation (Spills): For final cleaning of contaminated surfaces, use a dilute surfactant solution followed by water. Bleach is NOT recommended as a primary neutralizer for amines without specific protocol, as it can form chloramines; simple physical removal via solvent wiping is safer for this class.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
